3,5-Dibromoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBADFXOMCWHDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Br)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546026 | |
| Record name | 3,5-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101861-59-0 | |
| Record name | 3,5-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dibromoquinoline: Structure, Properties, and Synthetic Utility
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of approved drugs and biologically active compounds.[1][2] This nitrogen-containing heterocyclic system is fundamental to the development of therapeutics ranging from anticancer to antimicrobial agents.[3][4] Within this important class of molecules, functionalized derivatives serve as critical building blocks for creating novel molecular architectures. 3,5-Dibromoquinoline is one such derivative, distinguished by the strategic placement of two bromine atoms on the quinoline core. This specific arrangement imparts unique reactivity, establishing this compound as a highly versatile intermediate for organic synthesis, particularly in the realms of drug discovery and materials science.[5] The two bromine atoms act as synthetic handles, enabling a wide array of chemical modifications through modern cross-coupling reactions.[5] This guide provides an in-depth technical overview of the chemical structure, properties, spectroscopic characterization, and synthetic applications of this compound for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is the precise definition of its identity and structure. This compound is an aromatic heterocyclic compound composed of a benzene ring fused to a pyridine ring, with bromine substituents at the 3- and 5-positions.[5]
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [5][6] |
| CAS Number | 101861-59-0 | [7][8] |
| Molecular Formula | C₉H₅Br₂N | [6][7] |
| Molecular Weight | 286.95 g/mol | [6][7] |
| InChI Key | IBADFXOMCWHDMS-UHFFFAOYSA-N | [5][8] |
graph "this compound" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#4285F4"]; C2 [label="C", pos="1.2,-0.7!", fontcolor="#202124"]; C3 [label="C", pos="2.4,0!", fontcolor="#202124"]; C4 [label="C", pos="2.4,1.4!", fontcolor="#202124"]; C4a [label="C", pos="1.2,2.1!", fontcolor="#202124"]; C5 [label="C", pos="1.2,3.5!", fontcolor="#202124"]; C6 [label="C", pos="0,4.2!", fontcolor="#202124"]; C7 [label="C", pos="-1.2,3.5!", fontcolor="#202124"]; C8 [label="C", pos="-1.2,2.1!", fontcolor="#202124"]; C8a [label="C", pos="0,1.4!", fontcolor="#202124"]; Br3 [label="Br", pos="3.8,-0.7!", fontcolor="#EA4335"]; Br5 [label="Br", pos="2.6,4.2!", fontcolor="#EA4335"]; // Define edges for bonds N1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C4a [style=double]; C4a -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- C7 [style=solid]; C7 -- C8 [style=double]; C8 -- C8a [style=solid]; C8a -- N1 [style=double]; C4a -- C8a [style=solid]; C3 -- Br3 [style=solid]; C5 -- Br5 [style=solid];
}
Physicochemical Properties
The physical and chemical properties of this compound are crucial for determining appropriate reaction conditions, solvents, and purification methods. The presence of two heavy bromine atoms significantly influences its molecular weight and solubility profile.
| Property | Value | Source(s) |
| Appearance | White Solid | [5] |
| Solubility | Very slightly soluble (0.15 g/L at 25 °C) | [7] |
| Storage | Ambient temperatures | [7] |
| Monoisotopic Mass | 284.87887 Da | [7] |
| Topological Polar Surface Area | 12.9 Ų | [7] |
Spectroscopic Characterization: A Self-Validating System
Unambiguous structural elucidation is paramount in chemical research and drug development. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers detailed insight into the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the aromatic protons are expected to appear in the downfield region (typically δ 7.0–9.5 ppm). This significant deshielding is a direct consequence of the anisotropic effect of the aromatic rings and the electron-withdrawing nature of the heterocyclic nitrogen atom and the two bromine substituents.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum is complementary to ¹H NMR, providing signals for all carbon atoms, including the quaternary carbons to which the bromine atoms and the ring fusion carbons are attached. This technique is essential for confirming the carbon backbone of the molecule.
The causality behind this experimental choice is to obtain high-resolution data for definitive structural confirmation.
-
Sample Preparation : Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution : Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Internal Standard : Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to δ 0.00 ppm.
-
Instrument Setup : Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
Acquisition : Acquire the Free Induction Decay (FID) data. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio, ensuring weak signals are clearly resolved.
-
Processing : Apply a Fourier transform to the FID data and phase the resulting spectrum to obtain a clear, interpretable baseline.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a molecule. For dibrominated compounds, it offers a particularly definitive signature.
-
Molecular Ion Peak : MS analysis will confirm the molecular weight of this compound.
-
Characteristic Isotopic Pattern : A key self-validating feature is the isotopic pattern caused by the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio.[9] This results in a distinctive cluster of peaks for the molecular ion [M]⁺ and any fragments containing two bromine atoms:
-
M⁺ peak : Corresponds to the ion with two ⁷⁹Br isotopes.
-
[M+2]⁺ peak : Corresponds to the ion with one ⁷⁹Br and one ⁸¹Br isotope. Its intensity will be approximately twice that of the M⁺ peak.
-
[M+4]⁺ peak : Corresponds to the ion with two ⁸¹Br isotopes, with an intensity similar to the M⁺ peak.
-
This characteristic 1:2:1 intensity ratio is a clear and trustworthy confirmation of a dibrominated compound.[9][10] Any fragment ion containing a single bromine atom will exhibit a simpler 1:1 isotopic pattern for its [M]⁺ and [M+2]⁺ peaks.[10][11]
Synthesis and Reactivity
The synthetic utility of this compound is rooted in the reactivity of its two C-Br bonds, which serve as versatile handles for diversification.
General Synthetic Strategies
The synthesis of specifically substituted quinolines like this compound often requires multi-step pathways to control the placement of substituents. Classic methods like the Skraup synthesis , which involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, are foundational for creating the quinoline core.[12][13] By starting with a pre-functionalized aniline, substituents can be incorporated into the benzene portion of the ring system.[13] Subsequent halogenation steps would then be required to install the bromine atoms at the desired positions.
Reactivity and Application in Cross-Coupling Reactions
The true value of this compound in modern organic synthesis lies in its application as a substrate in palladium-catalyzed cross-coupling reactions.[5][14] These reactions have revolutionized synthetic chemistry by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[15][16][17]
-
Suzuki-Miyaura Coupling : This is one of the most powerful methods for forming C-C bonds. It involves the reaction of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[18][19][20] This reaction is instrumental for introducing aryl, heteroaryl, or alkyl groups, allowing for the synthesis of complex biaryl structures.[18] The choice of catalyst, ligands, and base is critical for achieving high yields and can be tuned to favor reaction at one bromine position over the other (regioselectivity), a key challenge in the functionalization of dihaloarenes.[21]
-
Buchwald-Hartwig Amination : This reaction is a cornerstone for the formation of C-N bonds.[22][23] It enables the coupling of this compound with a wide range of primary or secondary amines, providing access to a diverse array of amino-substituted quinolines.[22] These products are of significant interest in medicinal chemistry, as the amino group can serve as a key pharmacophore for interacting with biological targets.
The inherent electronic differences between the C3 and C5 positions on the quinoline ring can potentially be exploited to achieve regioselective or sequential couplings, further enhancing the synthetic utility of this platform.
Applications in Research and Drug Development
The ability to systematically modify the this compound scaffold makes it an invaluable tool for generating libraries of compounds for biological screening.
-
Anticancer Research : The quinoline core is present in numerous anticancer agents.[1][3][24] Derivatives of bromoquinolines have been investigated for their ability to inhibit key cellular processes in cancer cells, such as topoisomerase activity or tubulin polymerization.[25][26] By using this compound as a starting point, researchers can synthesize novel analogues to probe structure-activity relationships (SAR) and develop more potent and selective anticancer drug candidates.[27]
-
Antifungal and Antibacterial Agents : Substituted quinolines have a long history of use as antimicrobial agents.[2][4] Research has shown that certain dibromoquinoline derivatives exhibit potent, broad-spectrum antifungal activity.[5] The mechanism of action can involve novel pathways, such as the disruption of metal ion homeostasis in fungal cells, offering potential solutions to combat drug-resistant infections.[5]
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant value as a synthetic intermediate. Its well-defined structure, characterized by two reactive bromine atoms, provides a versatile platform for molecular diversification through robust and reliable palladium-catalyzed cross-coupling reactions. This capability allows researchers in medicinal chemistry and materials science to efficiently construct libraries of novel substituted quinolines. The proven biological potential of the quinoline scaffold in areas such as oncology and infectious diseases ensures that this compound will continue to be a molecule of high interest for the development of next-generation therapeutics and advanced materials.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|Antifungal & Anticancer Research [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Page loading... [guidechem.com]
- 8. This compound, 96% | Fisher Scientific [fishersci.ca]
- 9. benchchem.com [benchchem.com]
- 10. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. savemyexams.com [savemyexams.com]
- 12. organicreactions.org [organicreactions.org]
- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 14. jocpr.com [jocpr.com]
- 15. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 16. researchgate.net [researchgate.net]
- 17. nobelprize.org [nobelprize.org]
- 18. benchchem.com [benchchem.com]
- 19. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 24. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3,5-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3,5-dibromoquinoline, a key intermediate in synthetic organic chemistry. This document will delve into the principles and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to the structural elucidation of this compound. By synthesizing theoretical underpinnings with field-proven insights, this guide aims to equip researchers with the knowledge to confidently analyze and interpret the spectroscopic data of this compound and related halogenated heterocyclic systems.
Introduction: The Significance of this compound
This compound is a halogenated derivative of quinoline, a heterocyclic aromatic compound. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities. The bromine atoms at the 3- and 5-positions of the quinoline ring serve as versatile synthetic handles, enabling further functionalization through various cross-coupling reactions to generate novel molecular architectures.[1] Accurate and unambiguous structural characterization is paramount for any downstream applications, and this is achieved through a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure
NMR spectroscopy is the most powerful tool for the unambiguous structural assignment of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, the precise connectivity of atoms within a molecule can be determined.
Theoretical Framework
¹H NMR Spectroscopy provides information about the chemical environment of protons. For this compound, the aromatic protons are expected to resonate in the downfield region (typically δ 7.0–9.5 ppm) due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nature of the nitrogen atom and bromine substituents.[1] The substitution pattern will dictate the multiplicity of the signals (singlet, doublet, triplet, etc.) and the magnitude of the coupling constants (J-values), which reveal the spatial relationship between neighboring protons.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Carbons directly attached to the electronegative bromine atoms are expected to be shielded compared to unsubstituted aromatic carbons, while the carbons in the vicinity of the nitrogen atom will be deshielded. The chemical shifts of the carbon atoms provide a unique fingerprint of the molecule.[1]
Predicted ¹H and ¹³C NMR Data
While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the searched literature, predictive tools and data from analogous compounds can provide a reliable estimation of the expected chemical shifts.[2]
Table 1: Predicted NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| H-2 | ~8.9 |
| H-4 | ~8.4 |
| H-6 | ~7.8 |
| H-7 | ~7.6 |
| H-8 | ~8.1 |
Note: These are predicted values and may differ from experimental results. The prediction is based on the analysis of similar dibromoquinoline isomers and general principles of NMR spectroscopy.
Experimental Protocol for NMR Analysis
The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra should be recorded on a high-field spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider include the number of scans, relaxation delay, and acquisition time.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans is necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish proton-proton connectivity.
-
Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure. 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for unambiguous assignments.[1]
-
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at characteristic frequencies.
Theoretical Framework
The IR spectrum of this compound is expected to be dominated by absorptions arising from the quinoline ring system. Key vibrational modes to anticipate include:
-
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
-
C=C and C=N stretching: These vibrations within the aromatic rings usually appear in the 1600-1450 cm⁻¹ region.
-
C-Br stretching: These absorptions are expected in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H out-of-plane bending: The pattern of these bands in the 900-675 cm⁻¹ region can sometimes provide information about the substitution pattern on the aromatic rings.
Predicted IR Absorption Bands
Based on the functional groups present in this compound, the following characteristic absorption bands are expected.
Table 2: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=C Aromatic Ring Stretch | 1600 - 1585 |
| C=C & C=N Aromatic Ring Stretch | 1500 - 1400 |
| C-H In-plane Bending | 1250 - 1000 |
| C-H Out-of-plane Bending | 900 - 675 |
| C-Br Stretch | < 800 |
Experimental Protocol for FTIR Analysis
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.
-
-
Sample Analysis:
-
Place a small amount of powdered this compound onto the ATR crystal.
-
Apply uniform pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.
-
Caption: Workflow for FTIR Spectroscopic Analysis via ATR.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound.
Theoretical Framework
For this compound, the most crucial feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance.[1] Consequently, a molecule containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak cluster with relative intensities of approximately 1:2:1.[1][3] This pattern is a definitive indicator of a dibrominated compound.
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula (C₉H₅Br₂N).
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Calculated) | Relative Intensity |
| [M]⁺ (C₉H₅⁷⁹Br₂N) | 284.8789 | ~25% (part of the 1:2:1 pattern) |
| [M+2]⁺ (C₉H₅⁷⁹Br⁸¹BrN) | 286.8768 | ~50% (part of the 1:2:1 pattern) |
| [M+4]⁺ (C₉H₅⁸¹Br₂N) | 288.8748 | ~25% (part of the 1:2:1 pattern) |
Note: The molecular weight of this compound is 286.95 g/mol .[2]
Experimental Protocol for Mass Spectrometry Analysis
Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺).
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak cluster and confirm the characteristic 1:2:1 isotopic pattern for two bromine atoms.
-
Analyze the fragmentation pattern to gain further structural information. Common fragmentation pathways for quinolines involve the loss of HCN or cleavage of the benzene ring.
-
Caption: Logical Flow of Mass Spectrometry Analysis.
Conclusion
References
3,5-Dibromoquinoline CAS number and molecular weight
An In-Depth Technical Guide to 3,5-Dibromoquinoline for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of this compound, a key halogenated heterocyclic compound. Intended for an audience of researchers, chemists, and professionals in drug development, this document synthesizes critical data on its physicochemical properties, synthetic utility, and applications as a versatile chemical intermediate. We will explore the structural characteristics that impart its unique reactivity and its role in the synthesis of more complex molecules. All data is supported by authoritative sources to ensure scientific integrity and trustworthiness.
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous synthetic compounds with diverse biological and physical properties. The introduction of halogen atoms, such as bromine, onto the quinoline ring system dramatically alters its electronic properties and provides reactive handles for further chemical modification. Dibromoquinolines are a class of such compounds where two hydrogen atoms are replaced by bromine.[1] The specific substitution pattern profoundly influences the molecule's reactivity, hydrophobicity, and potential for intermolecular interactions.[1]
This compound, with bromine atoms at the C3 and C5 positions, is a specific isomer with unique reactivity, making it a valuable intermediate in organic synthesis.[1] This guide will focus on the core technical details of this compound, providing a foundation for its effective use in a laboratory and developmental setting.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for its proper handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 101861-59-0 | [1][2][3][4] |
| Molecular Formula | C9H5Br2N | [1][2][3][4] |
| Molecular Weight | 286.95 g/mol | [1][2][4] |
| IUPAC Name | This compound | [1][4] |
| Appearance | White Solid | [1] |
| Solubility | Very slightly soluble (0.15 g/L at 25 °C) | [2] |
| InChI Key | IBADFXOMCWHDMS-UHFFFAOYSA-N | [1][4] |
| Storage Conditions | Ambient temperatures | [2] |
Synthesis and Reactivity Insights
The unique arrangement of bromine atoms in this compound governs its synthetic utility. The bromine at the 3-position is on the pyridine ring, while the bromine at the 5-position is on the benzene ring. This electronic differentiation makes selective reactions, such as cross-coupling, possible under specific catalytic conditions, allowing for stepwise functionalization of the quinoline core.
Conceptual Synthetic Workflow
While specific, detailed synthesis routes are proprietary or found in specialized literature, a generalized workflow for creating substituted quinolines often involves cyclization reactions followed by halogenation. The diagram below illustrates this conceptual pathway.
Caption: Conceptual workflow for quinoline synthesis and bromination.
The choice of brominating agent and reaction conditions is critical to achieving the desired 3,5-substitution pattern, selectively targeting specific positions based on the electronic activation or deactivation of the quinoline ring.
Applications in Research and Drug Development
This compound serves primarily as a building block or intermediate for constructing more complex molecular architectures. Its utility is most pronounced in fields requiring fine-tuning of molecular properties for specific biological targets.
Role as a Chemical Intermediate
The two bromine atoms on the quinoline scaffold act as versatile synthetic handles. They are amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups. This capability is paramount in drug discovery, where a lead compound is systematically modified to enhance potency, selectivity, or pharmacokinetic properties.
The logical flow from a simple building block to a potential drug candidate is illustrated below.
Caption: Workflow of this compound in discovery chemistry.
This stepwise modification allows researchers to systematically explore the chemical space around the quinoline core to identify molecules with desired therapeutic effects.
Spectroscopic and Structural Elucidation
The definitive identification of this compound and its derivatives relies on modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the precise substitution pattern on the quinoline core.[1] The chemical shifts and coupling constants of the aromatic protons (typically in the δ 7.0–9.5 ppm range) are influenced by the strong electron-withdrawing effects of the two bromine atoms and the ring nitrogen, providing a unique fingerprint for the 3,5-isomer.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula by providing a highly accurate molecular weight measurement, matching the isotopic pattern expected for a molecule containing two bromine atoms.
Safety, Handling, and Procurement
For research and industrial use only. This product is not intended for medical or consumer applications.[5]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place at ambient temperatures.[2]
This compound is available from various chemical suppliers, typically with purities of 96% or 97%.[3][4][5] All orders should be placed through institutional procurement channels, as shipments to residential addresses or medical facilities are generally restricted.[5]
Conclusion
This compound is a synthetically valuable intermediate whose utility is derived from the specific placement of its two bromine atoms. These halogens provide reactive sites for building molecular complexity, making the compound a cornerstone for library synthesis in medicinal chemistry and a versatile building block in materials science. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in advanced research and development projects.
References
An In-depth Technical Guide to the Discovery and Synthesis of 3,5-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3,5-dibromoquinoline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The document delves into the foundational Skraup synthesis, the most probable historical route to this molecule, and explores modern synthetic advancements. Detailed experimental protocols, mechanistic insights, and comparative data are presented to offer a practical resource for researchers. The guide is structured to provide not only procedural instructions but also a deeper understanding of the chemical principles and historical context surrounding the synthesis of this important scaffold.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in the realm of biologically active compounds. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline and its derivatives have since been identified as the core of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic functionalization of the quinoline nucleus is a cornerstone of medicinal chemistry, enabling the modulation of pharmacological properties and the development of novel therapeutic agents.[3] Among the vast library of quinoline derivatives, halogenated quinolines, particularly dibromoquinolines, serve as versatile intermediates for the construction of complex molecular architectures through cross-coupling reactions.[4] This guide focuses specifically on this compound, a molecule whose substitution pattern presents unique synthetic challenges and opportunities.
Historical Perspective: The Dawn of Quinoline Synthesis and the Probable Emergence of this compound
The late 19th century marked a period of intense investigation into the synthesis of heterocyclic compounds, driven by the burgeoning dye industry and the quest to synthesize naturally occurring alkaloids. The landmark discovery that laid the foundation for quinoline synthesis was the Skraup synthesis , reported by Czech chemist Zdenko Hans Skraup in 1880.[5][6] This robust, albeit often vigorous, reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to construct the quinoline core.[7]
Foundational Synthesis: The Skraup Reaction with 3,5-Dibromoaniline
The Skraup synthesis remains a fundamental method for the preparation of the quinoline ring system. The reaction proceeds through a cascade of transformations initiated by the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to the aromatic quinoline.
Mechanistic Overview of the Skraup Synthesis
The generally accepted mechanism for the Skraup synthesis can be outlined as follows:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of the aniline derivative (in this case, 3,5-dibromoaniline) acts as a nucleophile and adds to the acrolein in a conjugate addition (Michael addition).
-
Cyclization: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a 1,2-dihydroquinoline intermediate.
-
Oxidation: The 1,2-dihydroquinoline is then oxidized by an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) to furnish the final aromatic quinoline product, this compound.
Figure 1: Mechanistic overview of the Skraup synthesis.
Detailed Experimental Protocol for the Skraup Synthesis of this compound
This protocol is adapted from general procedures for the Skraup synthesis of substituted quinolines.[7]
Materials:
-
3,5-Dibromoaniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or Arsenic Pentoxide)
-
Ferrous Sulfate (optional, as a moderator)
-
Sodium Hydroxide solution (for workup)
-
Organic solvent for extraction (e.g., dichloromethane or chloroform)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 3,5-dibromoaniline.
-
Addition of Reagents: To the stirred aniline, add anhydrous glycerol, followed by the cautious, portion-wise addition of concentrated sulfuric acid. The addition of ferrous sulfate as a moderator is recommended to control the exothermic nature of the reaction. Finally, add the oxidizing agent (nitrobenzene).
-
Reaction: Gently heat the reaction mixture. The reaction is often exothermic and may proceed vigorously. Once the initial exotherm subsides, continue to heat the mixture at a temperature of 140-150°C for several hours.
-
Workup: After cooling, the reaction mixture is cautiously poured into a large volume of water. The aqueous solution is then made strongly alkaline by the addition of a concentrated sodium hydroxide solution.
-
Isolation: The crude this compound is isolated by steam distillation or solvent extraction.
-
Purification: The crude product is further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data:
The yields of the Skraup reaction can vary significantly depending on the substituents on the aniline ring and the specific reaction conditions employed. For substituted anilines, yields can range from moderate to good.[8][9]
| Starting Material | Product | Reported Yield (%) |
| Aniline | Quinoline | 84-91 |
| m-Nitroaniline | 5- & 7-Nitroquinoline | Mixture |
| m-Bromoaniline | 5- & 7-Bromoquinoline | Mixture |
Table 1: Representative yields for the Skraup synthesis with various anilines.
Modern Synthetic Approaches to Brominated Quinolines
While the Skraup synthesis is a classic and powerful method, modern organic synthesis often demands milder reaction conditions and greater functional group tolerance. One notable modern approach for the synthesis of highly brominated quinolines involves the bromination of a 1,2,3,4-tetrahydroquinoline precursor followed by aromatization.[10]
Synthesis via Bromination of Tetrahydroquinolines
This multi-step approach offers excellent control over the regioselectivity of bromination.
Figure 2: Modern synthetic route to brominated quinolines.
Detailed Experimental Protocol for the Synthesis of 3,5,6,7-Tetrabromo-8-methoxyquinoline
The following protocol for a related highly brominated quinoline illustrates the principles of this modern approach.[10]
Materials:
-
6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for aromatization
Procedure:
-
Bromination: A solution of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline in chloroform is treated with a solution of bromine in chloroform at room temperature in the absence of light. The reaction is monitored until the consumption of bromine is complete.
-
Workup: The reaction mixture is washed with a 5% aqueous sodium bicarbonate solution and dried over anhydrous sodium sulfate.
-
Aromatization: The resulting crude brominated tetrahydroquinoline is then treated with an oxidizing agent such as DDQ to effect aromatization to the corresponding polybrominated quinoline.
-
Purification: The final product is purified by column chromatography.
Characterization Data for 3,5,6,7-Tetrabromo-8-methoxyquinoline: [10]
-
¹H NMR (400 MHz, CDCl₃): δ 8.76 (d, J = 1.6 Hz, 1H, H₂), 8.68 (d, J = 1.6 Hz, 1H, H₄), 4.02 (s, OCH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 154.5, 151.1, 149.8, 137.3, 134.1, 127.9, 120.2, 103.2, 102.8, 61.2 (OCH₃).
Characterization of this compound
The unambiguous identification of this compound relies on a combination of spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₉H₅Br₂N |
| Molecular Weight | 286.95 g/mol |
| Appearance | Typically a solid |
| CAS Number | 101861-59-0 |
Table 2: Physical and chemical properties of this compound.
Spectroscopic Data (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the pyridine ring (H-2 and H-4) will likely appear as doublets or singlets at lower field, while the protons on the benzene ring (H-6, H-7, and H-8) will exhibit characteristic splitting patterns.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the bromine atoms (C-3 and C-5) will show characteristic chemical shifts, and the carbons of the pyridine ring will be influenced by the nitrogen atom.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound, with intense peaks at M, M+2, and M+4 due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br).
Conclusion
The synthesis of this compound, while not explicitly detailed in early chemical literature, can be confidently approached through the historically significant Skraup reaction using 3,5-dibromoaniline. This foundational method, born from the pioneering era of synthetic organic chemistry, continues to be a valuable tool. Modern synthetic strategies, such as the bromination and subsequent aromatization of tetrahydroquinolines, offer alternative routes with potentially milder conditions and greater control over regioselectivity. This guide has provided a comprehensive overview of both the historical and contemporary approaches to the synthesis of this important dibrominated quinoline, offering researchers and drug development professionals a solid foundation for their work with this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. This compound|Antifungal & Anticancer Research [benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 7. benchchem.com [benchchem.com]
- 8. 88. The Skraup reaction with m-substituted anilines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Synthetic Power of 3,5-Dibromoquinoline: A Technical Guide for Advanced Organic Synthesis
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of bioactive compounds and functional materials.[1][2] Among its many derivatives, 3,5-dibromoquinoline emerges as a uniquely versatile chemical intermediate. Its two bromine atoms, positioned on different rings of the quinoline system, serve as powerful synthetic handles for sequential and regioselective functionalization.[3] This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and its pivotal role in palladium-catalyzed cross-coupling reactions. We offer field-proven insights and detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, empowering researchers, scientists, and drug development professionals to leverage this building block for the creation of complex molecular architectures.
Introduction: The Strategic Value of the Quinoline Core
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif found in numerous natural products, pharmaceuticals, and functional materials.[4][5] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[6][7] The U.S. Food and Drug Administration (FDA) has approved numerous quinoline-based drugs, particularly for the treatment of various cancers, underscoring the scaffold's therapeutic relevance.[6]
The strategic introduction of halogen atoms onto the quinoline core dramatically expands its synthetic utility. Halogenated quinolines, particularly bromo-derivatives, are stable, accessible, and serve as ideal precursors for transition metal-catalyzed cross-coupling reactions.[1][8] this compound (C₉H₅Br₂N) is a specific isomer where the bromine substituents at the C3 (pyridine ring) and C5 (benzene ring) positions impart distinct reactivity profiles, making it an invaluable platform for diversity-oriented synthesis.[3]
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a starting material is fundamental to successful experimental design.
| Property | Value | Source(s) |
| CAS Number | 101861-59-0 | [9][10] |
| Molecular Formula | C₉H₅Br₂N | [9][10] |
| Molecular Weight | 286.95 g/mol | [3][9] |
| Appearance | White Solid | [3] |
| IUPAC Name | This compound | [9] |
| Solubility | Very slightly soluble in water (0.15 g/L at 25 °C) | [9] |
| Storage | Ambient temperatures, sealed, dry | [9][11] |
Synthesis of the this compound Scaffold
Direct bromination of quinoline is often unselective, leading to a mixture of products. Therefore, constructing the this compound scaffold typically requires multi-step, directed synthetic strategies.[3] Classical quinoline syntheses, such as the Skraup or Friedländer methods, can be adapted by using appropriately substituted aniline precursors.[4][12]
The Skraup synthesis, for instance, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3][12] To obtain the 3,5-dibromo substitution pattern, one would ideally start with an aniline already containing a bromine atom that will ultimately be at the C5 position of the quinoline ring, followed by a selective bromination at the C3 position.
Illustrative Synthetic Protocol: Multi-step Synthesis
This protocol outlines a conceptual multi-step pathway, as direct, high-yield single-step syntheses from simple precursors are not well-documented. This approach emphasizes the control required to achieve the specific isomer.
Step 1: Synthesis of a Brominated Aniline Precursor (e.g., 2-Amino-6-bromobenzoic acid) This step is foundational, establishing the bromine on the carbocyclic ring. The choice of a specific substituted aniline is critical for directing the subsequent cyclization.
Step 2: Cyclization via a Modified Friedländer or Gould-Jacobs Reaction The Friedländer synthesis condenses an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group.[4][5] Using a brominated o-aminobenzaldehyde and a suitable reaction partner can build the heterocyclic ring.
Step 3: Selective Bromination of the Pyridine Ring Once the 5-bromoquinoline core is formed, a subsequent electrophilic bromination step is performed. The existing substituent and reaction conditions must be carefully controlled to favor bromination at the C3 position. This often requires harsher conditions or specific brominating agents like N-Bromosuccinimide (NBS).
Self-Validation and Causality:
-
Why a multi-step approach? Regioselectivity. Direct bromination of quinoline is notoriously difficult to control. Building the molecule with the halogens in place or added sequentially provides absolute control over the final isomer.[8]
-
Why start with a substituted aniline? The substituents on the aniline precursor dictate the final substitution pattern on the benzene portion of the quinoline ring. This is a core principle of many classical quinoline syntheses.[12]
-
Why control the final bromination? The electronic nature of the quinoline ring influences the position of electrophilic attack. Careful selection of reagents and conditions is necessary to overcome the natural reactivity patterns and achieve C3 bromination.
The Core Utility: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][3] The differential reactivity of the C-Br bonds (C3 vs. C5) can, in principle, be exploited for regioselective functionalization.[8]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone method for creating C-C bonds by coupling an organohalide with an organoboron compound.[13][14] It is widely used in pharmaceutical synthesis due to its mild conditions and the commercial availability of a vast array of boronic acids.[14][15]
Mechanism and Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[15]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the quinoline C-Br bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[13]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[15]
Experimental Protocol: Mono-Arylation of this compound
-
System Validation: This protocol is designed for inert atmosphere conditions. All glassware must be oven- or flame-dried. Solvents must be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O)
-
-
Procedure:
-
To a dried Schlenk flask under an argon or nitrogen atmosphere, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16] This reaction is exceptionally valuable for installing rigid alkynyl linkers into molecular scaffolds, a common strategy in materials science and for creating enzyme inhibitors.[17] The reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) salt co-catalyst.[16]
Mechanism and Rationale:
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of Pd(0) to the C-Br bond and subsequent reductive elimination.[16]
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This intermediate is more reactive than the alkyne itself.[16]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.[16]
Experimental Protocol: Mono-Alkynylation of this compound
-
System Validation: This reaction is highly sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). A rigorously inert atmosphere is critical for high yields.
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine, used as solvent or co-solvent)
-
Co-solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dried Schlenk flask under argon, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed co-solvent (if used) and the amine base via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds, coupling an amine with an aryl halide.[18] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[18][19] It overcomes the limitations of older methods which often required harsh conditions and had limited substrate scope.[20]
Mechanism and Rationale: The catalytic cycle is analogous to C-C couplings but involves nitrogen-based nucleophiles.
-
Oxidative Addition: Pd(0) adds to the aryl halide (Ar-X).
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex.[18]
-
Reductive Elimination: This key step forms the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote this step and prevent side reactions.[21]
Experimental Protocol: Mono-Amination of this compound
-
System Validation: This reaction requires a strictly inert atmosphere and anhydrous conditions. The strong bases used are often moisture-sensitive.
-
Reagents:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.3 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu or LiHMDS, 1.2-1.5 equiv)
-
Anhydrous, non-protic solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
To a dried Schlenk flask in a glovebox, or under a strong counterflow of argon, add the base, palladium pre-catalyst, and ligand.
-
Add the this compound and the anhydrous solvent.
-
Add the amine substrate via syringe.
-
Seal the vessel and heat the reaction mixture with stirring (typically 80-120 °C).
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
-
Applications in Drug Discovery and Materials Science
The functionalized quinolines synthesized from this compound are valuable scaffolds for developing novel therapeutics and advanced materials.[3][11]
-
Oncology: Many kinase inhibitors used in cancer therapy feature a substituted quinoline core.[6] The ability to install diverse aryl and amino groups via Suzuki and Buchwald-Hartwig reactions allows for the rapid exploration of structure-activity relationships (SAR) to optimize binding to target kinases.[1] For example, derivatives of dibromoquinolines have shown promise as potent anticancer agents.[22]
-
Antifungal Agents: The dibromoquinoline scaffold has served as a foundational structure for developing novel antifungal agents.[3]
-
Materials Science: Alkynyl-substituted quinolines, synthesized via the Sonogashira reaction, are of interest in the development of organic light-emitting diodes (OLEDs), fluorescent dyes, and other optoelectronic materials due to their extended π-conjugated systems.[11]
Conclusion and Future Outlook
This compound is more than just a chemical; it is a strategic platform for innovation in organic synthesis. Its defined substitution pattern provides two reactive sites that can be selectively addressed using the power of modern palladium catalysis. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to construct complex, high-value molecules. As the demand for novel pharmaceuticals and functional materials continues to grow, the strategic application of versatile intermediates like this compound will remain a critical enabler of discovery and development. Future research will likely focus on achieving even greater regioselectivity in sequential couplings and developing more sustainable, base-metal-catalyzed transformations of this powerful building block.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound|Antifungal & Anticancer Research [benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. acgpubs.org [acgpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound, 96% | Fisher Scientific [fishersci.ca]
- 11. This compound [myskinrecipes.com]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3,5-Dibromoquinoline in Modern Chemical Research: An In-depth Technical Guide
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of heterocyclic chemistry, quinoline and its derivatives have long been recognized as "privileged structures," forming the core of numerous pharmaceuticals and functional materials. Among the diverse array of substituted quinolines, 3,5-Dibromoquinoline emerges as a particularly strategic building block. Its unique substitution pattern, with bromine atoms at both the electron-deficient pyridine ring and the benzenoid ring, offers a versatile platform for orthogonal functionalization. This guide provides an in-depth exploration of the potential research applications of this compound, moving beyond a simple catalog of reactions to elucidate the causality behind experimental choices and to offer robust, validated protocols for its utilization in medicinal chemistry and materials science.
This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique chemical reactivity of this compound to construct complex molecular architectures and explore novel therapeutic and technological frontiers.
Core Physicochemical Properties and Reactivity Profile
Before delving into its applications, a foundational understanding of this compound's properties is essential.
| Property | Value | Source(s) |
| Molecular Formula | C9H5Br2N | [1][2][3] |
| Molecular Weight | 286.95 g/mol | [1][2][3] |
| CAS Number | 101861-59-0 | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in many organic solvents | [1] |
| IUPAC Name | This compound | [2][3] |
The two bromine atoms on the quinoline scaffold are not electronically equivalent. The bromine at the C-3 position is on the electron-poor pyridine ring, making it more susceptible to certain types of reactions, while the C-5 bromine resides on the electron-richer benzene ring. This inherent difference in reactivity is the cornerstone of its utility, enabling regioselective modifications.[4]
Application I: A Scaffold for Potent Kinase Inhibitors in Oncology
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The quinoline core has been successfully incorporated into numerous kinase inhibitors. Derivatives of 3,5-disubstituted quinolines have shown significant promise as potent and selective inhibitors of key oncogenic kinases, such as c-Met.[1][5][6] The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Its aberrant activation is implicated in the progression of various human cancers.[1][5]
Strategic Synthesis of 3,5-Disubstituted Quinoline Libraries
The synthesis of a library of 3,5-disubstituted quinolines for structure-activity relationship (SAR) studies can be efficiently achieved from this compound using sequential, regioselective cross-coupling reactions. The differential reactivity of the C-3 and C-5 positions allows for a controlled, stepwise introduction of diverse functionalities.
A plausible synthetic workflow is outlined below:
Caption: Proposed workflow for the synthesis of 3,5-disubstituted quinoline derivatives.
Experimental Protocol: Regioselective Buchwald-Hartwig Amination
This protocol describes the selective amination at the C-5 position of this compound, a crucial first step in the synthesis of potent c-Met kinase inhibitors. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the challenging C-N bond formation.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Desired amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd2(dba)3, and Xantphos.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Under a positive pressure of argon, add the sodium tert-butoxide.
-
Via syringe, add the anhydrous, degassed toluene, followed by the amine.
-
Place the sealed reaction vessel in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-5-aminoquinoline derivative.
Causality and Self-Validation: The use of a bulky ligand like Xantphos is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step.[7] The inert atmosphere is essential to prevent the oxidation of the Pd(0) catalyst. The progress of the reaction should be monitored to avoid the formation of di-aminated byproducts. Successful synthesis of the mono-aminated product validates the regioselective nature of this protocol under the specified conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
Following the successful amination at C-5, the remaining bromine at the C-3 position can be functionalized using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromo-5-aminoquinoline derivative (from the previous step) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture, 5 mL)
-
Reaction flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction flask, combine the 3-bromo-5-aminoquinoline derivative, the arylboronic acid, Pd(dppf)Cl2, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 3-aryl-5-aminoquinoline derivative.
Causality and Self-Validation: The dppf ligand is effective for a wide range of boronic acids and provides good yields for this type of coupling. The aqueous base is crucial for the transmetalation step of the catalytic cycle. The successful formation of the desired product with the expected mass and NMR spectrum validates the protocol.
Biological Evaluation and Signaling Pathway
The synthesized 3,5-disubstituted quinoline derivatives can then be evaluated for their inhibitory activity against c-Met kinase and their anti-proliferative effects in cancer cell lines.
| Compound ID | c-Met IC50 (nM) | Cell Line | GI50 (µM) |
| 21b | < 1.0 | U-87 MG | Not specified |
| 21a | < 1.0 | U-87 MG | Not specified |
| 27a | < 1.0 | U-87 MG | Not specified |
| (Data extracted from J. Med. Chem. 2011, 54, 2127–2142 for analogous 3,5,7-trisubstituted quinolines, demonstrating the potential of the 3,5-disubstituted scaffold)[1][5][6] |
The mechanism of action of these compounds involves the inhibition of the c-Met signaling pathway, which is critical for cancer cell growth and survival.
Caption: Inhibition of the c-Met signaling pathway by 3,5-disubstituted quinoline derivatives.
Application II: A Building Block for Novel Organic Electronic Materials
The rigid, planar structure of the quinoline core, combined with the potential for extensive π-conjugation through C-C bond-forming reactions, makes 3,5-disubstituted quinolines attractive candidates for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). The introduction of different aryl groups at the 3 and 5 positions can be used to tune the photophysical properties, such as the emission wavelength and quantum yield.
Synthetic Strategy for 3,5-Diarylquinolines
A double Suzuki-Miyaura coupling reaction on this compound can be employed to synthesize symmetrical 3,5-diarylquinolines. For unsymmetrical derivatives, a sequential, regioselective approach similar to the one described for kinase inhibitors would be necessary.
Hypothetical Research Workflow for Materials Discovery
Caption: A workflow for the development of 3,5-diarylquinolines as potential OLED materials.
While specific data for 3,5-diarylquinolines in OLED applications is not yet widely available, the photophysical properties of other diaryl-substituted heterocyclic systems suggest that this is a promising area of investigation. The ability to systematically modify the aryl substituents provides a clear path for tuning the electronic properties of the resulting materials.
Conclusion: A Call for Further Exploration
This compound represents a powerful and versatile platform for the synthesis of complex and functionally diverse molecules. Its unique reactivity profile enables controlled, regioselective functionalization, making it an ideal starting material for the construction of libraries of compounds for drug discovery and materials science. The demonstrated potential of 3,5-disubstituted quinoline scaffolds as potent kinase inhibitors highlights a clear and impactful research trajectory. Furthermore, the inherent potential of diaryl-substituted quinolines in organic electronics opens up exciting avenues for the development of novel functional materials. This guide has provided a framework of robust protocols and strategic insights to empower researchers to unlock the full potential of this valuable chemical entity. The continued exploration of this compound and its derivatives is certain to yield further innovations in science and technology.
References
- 1. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3,5-Disubstituted quinolines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Safety and handling precautions for 3,5-Dibromoquinoline
An In-Depth Technical Guide to the Safe Handling of 3,5-Dibromoquinoline for Research and Development Professionals
Section 1: Introduction and Scope
This compound is a halogenated aromatic heterocyclic compound with the molecular formula C₉H₅Br₂N.[1][2] It serves as a crucial and versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials.[1] The two bromine atoms on the quinoline core act as strategic handles for introducing a wide array of functional groups through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1] This reactivity allows for the construction of complex molecular architectures and the synthesis of diverse libraries of substituted quinolines, which have shown promise as potent antifungal agents and other therapeutic candidates.[1]
Given its utility and reactivity, professionals in research, chemical development, and manufacturing will inevitably handle this compound. While comprehensive toxicological data for this specific isomer is not widely available, the principles of chemical safety and prudent laboratory practice dictate that it should be handled with a high degree of care.[2][3] This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols for halogenated aromatic compounds. It is intended to supplement, not replace, the specific Safety Data Sheet (SDS) provided by the manufacturer, which must always be consulted before any work begins.[4]
Section 2: Hazard Identification and Risk Assessment
A thorough risk assessment must be performed before any experiment involving this compound.[5] This involves understanding its physical properties and potential hazards, which are often inferred from data on structurally similar compounds due to limited specific data.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 101861-59-0 | [1][2][6] |
| Molecular Formula | C₉H₅Br₂N | [1][2][6] |
| Molecular Weight | 286.95 g/mol | [1][2][6] |
| Appearance | White to off-white solid | [1][7] |
| Solubility | Very slightly soluble in water (0.15 g/L at 25 °C) | [2] |
GHS Hazard Classification (Inferred)
While specific GHS classification for this compound is not consistently available, the classifications for related bromoquinolines and halogenated aromatics provide a strong basis for a conservative safety approach.[7][8][9] The following hazards should be assumed:
| Hazard Class | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][8][9] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[7][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][8][9] |
Primary Routes of Exposure:
-
Inhalation: Dust or aerosols can irritate the respiratory system.[7][8]
-
Ingestion: Harmful if swallowed.[8]
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential, prioritizing engineering controls to minimize exposure, supplemented by appropriate PPE.
Hierarchy of Controls
The most effective safety strategies involve eliminating or substituting hazards. When this is not possible, engineering controls, administrative controls, and finally, PPE are employed to mitigate risk.
Caption: The hierarchy of controls prioritizes strategies from most to least effective.
Mandatory Controls and Equipment
-
Engineering Control - Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood.[4][8] This is the primary method for preventing inhalation of airborne particles and containing potential spills.
-
Personal Protective Equipment (PPE): A comprehensive PPE plan is non-negotiable.[4]
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[4] | Protects against splashes and airborne dust that can cause serious eye damage.[7][8] |
| Skin | Nitrile rubber gloves (inspect before use), a flame-retardant, chemically resistant lab coat, and closed-toe shoes.[4] | Prevents skin contact, which can lead to irritation.[8] Ensure glove breakthrough time is appropriate for the solvents being used. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges should be available for use in non-routine situations or if ventilation is compromised.[4] | Not required when work is performed within a properly functioning fume hood. |
Section 4: Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is crucial for minimizing risk during routine laboratory operations.
Experimental Workflow: A Safety-First Approach
The following diagram outlines a typical experimental workflow, integrating key safety checkpoints.
Caption: A generalized experimental workflow highlighting integrated safety checkpoints.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[4] Place all necessary equipment, including a designated container for halogenated waste, inside the hood.[4]
-
Donning PPE: Wear all required PPE as specified in Section 3.2. Inspect gloves for any signs of degradation or punctures before use.
-
Aliquotting: Carefully transfer the required amount of solid this compound from its storage container to a tared weighing vessel. Use spatulas and other appropriate tools to minimize dust generation. Perform all weighing and transfer operations deep within the fume hood.
-
Dissolution: Add the solvent to the solid in a controlled manner to avoid splashing. If the dissolution is exothermic, add the solvent slowly and consider using an ice bath for cooling.
-
Cleanup: After the transfer is complete, decontaminate any surfaces and equipment that may have come into contact with the chemical. Rinse all contaminated glassware with a suitable solvent (e.g., acetone), collecting the rinsate in the designated halogenated hazardous waste container.[4]
Section 5: Storage and Chemical Compatibility
Proper storage is vital for maintaining the chemical's integrity and ensuring laboratory safety.
-
Storage Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[7][8] Some suppliers recommend refrigerated storage (2-8°C).[10] Always follow the specific storage instructions on the manufacturer's label. The storage area should be locked or otherwise secured.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7][8] As a general precaution for halogenated compounds, avoid contact with strong bases and reactive metals (e.g., sodium, potassium), as this can lead to vigorous or explosive reactions.[3]
-
Conditions to Avoid: Keep away from excess heat, open flames, and other sources of ignition.[8][12]
Section 6: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
| Incident | Emergency Response Protocol |
| Spill | Evacuate personnel from the immediate area. Ensure adequate ventilation. Wearing full PPE, cover the spill with an inert absorbent material like sand, diatomite, or vermiculite.[8][11] Sweep up the material, place it into a suitable, labeled, and closed container for hazardous waste disposal.[12] Do not allow the chemical to enter drains. |
| Fire | Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam as extinguishing media.[8] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8] Thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[8][13] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7][8][11] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[7][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7][11] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[8][11] Rinse the mouth thoroughly with water.[11] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.[8] |
Section 7: Waste Management and Disposal
The disposal of this compound and associated materials must be handled with meticulous care to prevent environmental contamination.
-
Waste Segregation: Halogenated organic waste must be collected in a dedicated and clearly labeled hazardous waste container, separate from non-halogenated waste streams.[4] This is a critical step for proper downstream disposal processing.
-
Container Labeling: The waste container must be robust, leak-proof, and clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[4]
-
Disposal Procedure: All materials contaminated with this compound, including reaction residues, contaminated solvents, rinsates from glassware, and used absorbent materials from spills, must be disposed of as hazardous waste.[4] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[5][11] Do not dispose of this chemical down the drain.
References
- 1. This compound|Antifungal & Anticancer Research [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. This compound, 96% | Fisher Scientific [fishersci.ca]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3,5-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have demonstrated significant potential as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3] Specifically, the ability to introduce diverse substituents at the 3- and 5-positions of the quinoline ring system is of paramount importance in medicinal chemistry. This disubstitution pattern allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of its interaction with biological targets and ultimately enhancing its therapeutic efficacy.[4]
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[5] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal tool for the late-stage functionalization of complex molecules like quinolines.[6][7] This guide provides an in-depth exploration of the application of Suzuki coupling to 3,5-dibromoquinoline, a versatile building block for the synthesis of novel 3,5-disubstituted quinoline derivatives. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for achieving both selective mono-arylation and exhaustive di-arylation, and offer insights into troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] Understanding this catalytic cycle is fundamental to rationally selecting reaction parameters and troubleshooting experimental outcomes.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a palladium(II) species. This is often the rate-determining step of the reaction.[9]
-
Transmetalation: The subsequent step is transmetalation, where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10]
-
Reductive Elimination: The final step is reductive elimination, in which the two organic groups on the palladium(II) complex couple to form the desired carbon-carbon bond, yielding the arylated quinoline product. This step also regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[11]
Below is a visual representation of the Suzuki-Miyaura catalytic cycle.
The Challenge of Regioselectivity with this compound
A primary challenge in the Suzuki coupling of this compound is controlling the regioselectivity of the reaction. The two bromine atoms at the C3 and C5 positions exhibit different reactivities due to the electronic and steric environment of the quinoline ring. Generally, in dihaloheteroarenes, the site of the initial coupling can be influenced by factors such as the inherent electrophilicity of the carbon-halogen bond and steric hindrance around the reaction center.[12]
For dihaloquinolines, the relative reactivity of the halogen atoms can often be exploited to achieve selective mono-functionalization.[13] The choice of palladium catalyst, and particularly the phosphine ligand, plays a crucial role in dictating the site of oxidative addition.[12] Bulky, electron-rich ligands can alter the steric environment around the palladium center, thereby influencing which C-Br bond is more accessible for reaction.[8] Similarly, the choice of solvent and base can impact the kinetics of the reaction at each position, providing another handle for controlling selectivity.[14]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both selective mono-arylation and di-arylation of this compound. These protocols are based on established procedures and should be adapted and optimized for specific substrates and scales.
Protocol 1: Selective Mono-Arylation at the C3-Position
This protocol is designed to favor the formation of 3-aryl-5-bromoquinoline by exploiting the potential for catalyst-controlled selectivity. The use of specific ligands can promote reaction at one site over the other.
Table 1: Reagents and Conditions for Selective Mono-Arylation
| Reagent/Parameter | Amount/Value | Molar Equiv. | Notes |
| This compound | 287 mg | 1.0 mmol | Starting material. |
| Arylboronic Acid | 1.1 mmol | 1.1 | Coupling partner. |
| Pd(OAc)₂ | 4.5 mg | 0.02 mmol | Palladium precatalyst. |
| SPhos | 16.4 mg | 0.04 mmol | Buchwald ligand for selectivity. |
| K₃PO₄ | 424 mg | 2.0 mmol | Base. |
| 1,4-Dioxane/H₂O (4:1) | 10 mL | - | Degassed solvent mixture. |
| Temperature | 80 °C | - | Reaction temperature. |
| Time | 12-24 h | - | Reaction time. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to determine the consumption of the starting material and the formation of the mono-arylated product.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the desired 3-aryl-5-bromoquinoline.
Protocol 2: Di-arylation of this compound
This protocol aims for the exhaustive coupling at both the C3 and C5 positions to synthesize 3,5-diarylquinolines. This is achieved by using a higher excess of the boronic acid and a robust catalyst system.
Table 2: Reagents and Conditions for Di-Arylation
| Reagent/Parameter | Amount/Value | Molar Equiv. | Notes |
| This compound | 287 mg | 1.0 mmol | Starting material. |
| Arylboronic Acid | 2.5 mmol | 2.5 | Coupling partner. |
| Pd(dppf)Cl₂ | 36.6 mg | 0.05 mmol | Robust palladium catalyst. |
| Cs₂CO₃ | 977 mg | 3.0 mmol | Strong base. |
| Toluene/H₂O (5:1) | 12 mL | - | Degassed solvent mixture. |
| Temperature | 100 °C | - | Reaction temperature. |
| Time | 24-48 h | - | Reaction time. |
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Cs₂CO₃ (3.0 mmol).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent Addition: Add 12 mL of a degassed 5:1 mixture of toluene and water via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 24-48 hours.
-
Monitoring: Track the reaction progress by TLC or LC-MS, observing the disappearance of the mono-arylated intermediate and the formation of the di-arylated product.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (30 mL). Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography to obtain the desired 3,5-diarylquinoline.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise in Suzuki coupling reactions. The following section addresses common issues and provides evidence-based solutions.
-
Low or No Conversion:
-
Cause: Inactive catalyst, poor quality reagents, or insufficient exclusion of oxygen.
-
Solution: Use fresh, high-purity palladium catalyst and ligands. Ensure the boronic acid has not degraded. Use anhydrous and thoroughly degassed solvents. Meticulously purge the reaction vessel with an inert gas.[14]
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid:
-
Cause: This side reaction is often promoted by the presence of oxygen.
-
Solution: Rigorous deoxygenation of the reaction mixture before adding the catalyst is crucial. Maintaining a positive pressure of inert gas throughout the reaction can minimize this.
-
-
Protodeboronation:
-
Cause: The replacement of the boronic acid group with a hydrogen atom can occur, especially with electron-deficient arylboronic acids or under harsh basic conditions.[14]
-
Solution: Use anhydrous conditions and consider a milder base. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.[14]
-
-
-
Poor Regioselectivity (in mono-arylation):
-
Cause: The chosen catalyst system and reaction conditions may not be optimal for differentiating between the C3 and C5 positions.
-
Solution: A systematic screening of ligands is recommended. Bulky, electron-rich phosphine ligands often provide better control over regioselectivity.[12] Adjusting the reaction temperature and the base can also influence the relative rates of reaction at the two positions.[14]
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and adaptable method for the synthesis of a diverse array of 3,5-disubstituted quinolines. By carefully selecting the catalyst, ligands, base, and solvent system, researchers can effectively control the regioselectivity of the reaction to achieve either mono- or di-arylation. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for scientists engaged in the synthesis of novel quinoline-based compounds for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Sonogashira Coupling of 3,5-Dibromoquinoline for Advanced Synthesis
Introduction: The Strategic Value of 3,5-Disubstituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The ability to precisely functionalize this heterocycle is paramount for developing novel molecular entities. 3,5-Dibromoquinoline serves as a particularly versatile building block, offering two distinct reaction handles for sequential or double cross-coupling reactions. Among the array of C-C bond-forming reactions, the Sonogashira coupling stands out for its efficiency and mild conditions in creating C(sp²)-C(sp) bonds.[1] This guide provides a detailed exploration of Sonogashira coupling protocols as applied to this compound, offering researchers a strategic framework for synthesizing both mono- and di-alkynylated quinoline derivatives.
The Sonogashira Reaction Mechanism: A Dual Catalytic Symphony
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[2] This dual-catalyst system enables the reaction to proceed under remarkably mild conditions, often at room temperature.[3]
-
The Palladium Cycle: This is the primary cross-coupling cycle.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond (C-Br) of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[2] The reactivity order for halides is generally I > Br > Cl.[4]
-
Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex. This step regenerates the copper(I) catalyst.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final alkynylated quinoline product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]
-
-
The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[2]
-
Deprotonation: The amine base in the reaction mixture deprotonates the acidic terminal alkyne, facilitated by the copper coordination, to form a highly reactive copper(I) acetylide intermediate.[5] This species is then ready for the transmetalation step in the palladium cycle.
-
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous for preventing the often-problematic homocoupling of the alkyne (Glaser coupling).[3] However, these conditions may require stronger bases or more specialized ligand systems.
References
Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 3,5-Dibromoquinoline
Introduction: The Strategic Importance of Functionalized Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous compounds with significant biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise introduction of amino functionalities onto this privileged heterocycle can dramatically modulate a molecule's pharmacological profile, making it a critical transformation in drug discovery. The Buchwald-Hartwig amination has emerged as a premier method for forging carbon-nitrogen (C-N) bonds, lauded for its broad substrate scope, functional group tolerance, and milder conditions compared to classical methods.[2][3]
This guide focuses on a particularly challenging yet valuable substrate: 3,5-dibromoquinoline. The presence of two bromine atoms offers a unique opportunity for sequential and selective functionalization, enabling the synthesis of mono- or di-aminated quinolines. However, controlling the regioselectivity and extent of amination presents a significant synthetic puzzle. This document provides a detailed exploration of the underlying principles and actionable protocols for achieving both selective mono-amination and exhaustive di-amination of this compound, empowering researchers to unlock its synthetic potential.
Reaction Principle: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle.[1][3] The success of the reaction hinges on the careful orchestration of a palladium precatalyst, a sterically demanding and electron-rich phosphine ligand, and a suitable base.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex, generated in situ, inserts into the carbon-bromine (C-Br) bond of this compound. This is often the rate-determining step.[4]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.
-
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the aminated quinoline product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5]
Bulky, electron-rich phosphine ligands are essential as they promote both the initial oxidative addition and the final reductive elimination steps, while preventing the formation of inactive palladium dimers.[1][3]
Caption: Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The Selectivity Challenge: Mono- vs. Di-amination
With two C-Br bonds, this compound can undergo mono- or di-amination. The inherent electronic and steric differences between the C3 and C5 positions, though subtle, can be exploited to achieve selectivity. Typically, the more electron-deficient position is more reactive towards oxidative addition. Furthermore, after the first amination, the electron-donating nature of the newly installed amino group deactivates the remaining C-Br bond, making the second amination more challenging.
Achieving selective mono-amination relies on leveraging this deactivation by carefully controlling stoichiometry and reaction conditions:
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine relative to the dibromoquinoline is the primary control element.
-
Temperature & Time: Milder temperatures and shorter reaction times can halt the reaction after the first amination.
-
Catalyst System: Certain bulky ligands may sterically hinder the second amination, enhancing selectivity.
Conversely, achieving di-amination requires overcoming the deactivation of the second C-Br bond with more forcing conditions:
-
Stoichiometry: A significant excess of the amine (>2.2 equivalents) is required.
-
Temperature & Time: Higher temperatures and longer reaction times are generally necessary.
Precedent for selective amination on dihaloheterocycles, such as the selective reaction at the bromide position of 6-bromo-2-chloroquinoline, supports the feasibility of this controlled approach.[6][7]
Experimental Protocol 1: Selective Mono-amination
Objective: To synthesize a 3-amino-5-bromoquinoline or 5-amino-3-bromoquinoline derivative by reacting this compound with one equivalent of a desired amine.
Caption: Figure 2: Experimental workflow for selective mono-amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, Aniline) (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., Xantphos, 4 mol%)[1]
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Oven-dried Schlenk tube with stir bar
-
Standard Schlenk line or glovebox setup
Step-by-Step Methodology:
-
Reaction Setup: Place the oven-dried Schlenk tube containing a magnetic stir bar under an inert atmosphere (Argon or Nitrogen). This is typically achieved by evacuating and backfilling the tube three times.
-
Addition of Solids: Under a positive flow of inert gas, add the palladium precatalyst (e.g., 0.02 equiv Pd₂(dba)₃), the phosphine ligand (e.g., 0.04 equiv Xantphos), and the base (e.g., 1.4 equiv NaOtBu).
-
Addition of Substrates: Add the this compound (1.0 equiv).
-
Addition of Liquids: Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a ~0.1 M concentration) via syringe, followed by the amine (1.2 equiv).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 90-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed and the mono-aminated product is maximized (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench carefully with water. Filter the mixture through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
Data Summary: Optimized Conditions for Mono-amination
| Parameter | Recommended Condition | Rationale / Comment |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-3 mol%. Readily available and effective Pd(0) or Pd(II) sources.[1] |
| Ligand | Xantphos, RuPhos, BrettPhos | 2-6 mol%. Bulky, electron-rich biaryl phosphines are crucial for efficiency.[8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.4-2.0 equiv. Strong, non-nucleophilic bases are preferred. K₃PO₄ is milder if substrate is base-sensitive.[9] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed. Toluene is often a good first choice.[10][11] |
| Amine Equiv. | 1.1 - 1.2 | Critical for selectivity. Minimizes the competing di-amination reaction. |
| Temperature | 80 - 110 °C | Sufficient to drive the first amination without aggressively promoting the second.[9] |
| Expected Yield | 60 - 85% | Highly dependent on the specific amine used. |
Experimental Protocol 2: Exhaustive Di-amination
Objective: To synthesize a 3,5-diaminoquinoline derivative by reacting this compound with an excess of the desired amine.
Methodology: The procedure is largely identical to the mono-amination protocol, with the following critical modifications:
-
Amine Stoichiometry: Use 2.5 - 3.0 equivalents of the amine to ensure both bromine atoms are substituted.
-
Base Stoichiometry: Increase the base to 3.0 equivalents to account for the two C-N bond formations.
-
Reaction Conditions: A higher temperature (110-120 °C ) and longer reaction time (12-24 hours ) may be necessary to drive the reaction to completion.
-
Monitoring: Monitor for the disappearance of both the starting material and the mono-aminated intermediate.
Data Summary: Optimized Conditions for Di-amination
| Parameter | Recommended Condition | Rationale / Comment |
| Pd Precatalyst | Pd₂(dba)₃, XPhos Pd G3 | 2-5 mol%. Precatalysts can offer higher activity for challenging substrates. |
| Ligand | XPhos, tBuXPhos | 4-10 mol%. More sterically demanding ligands can be effective.[8] |
| Base | NaOtBu, LHMDS | 2.8-3.5 equiv. A strong base is required to facilitate the second, more difficult amination. |
| Solvent | Toluene, Dioxane | Anhydrous and degassed. |
| Amine Equiv. | 2.5 - 3.0 | A significant excess is required to drive the reaction to completion. |
| Temperature | 110 - 120 °C | More forcing conditions are needed to overcome the deactivation from the first amino group. |
| Expected Yield | 50 - 80% | Yields can be lower than mono-amination due to the harsher conditions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed).2. Poor quality solvent/reagents (wet, oxidized).3. Insufficient temperature. | 1. Try a different precatalyst (e.g., a G3 or G4 precatalyst). Screen different ligands.[9]2. Use freshly distilled/degassed solvent. Ensure base is fresh and dry.3. Increase temperature in 10 °C increments. |
| Hydrodehalogenation (Br replaced by H) | 1. Presence of water.2. β-hydride elimination side reaction.[3] | 1. Ensure strictly anhydrous conditions.2. Use a ligand less prone to β-hydride elimination; screen different catalyst systems. |
| Poor Selectivity (in mono-amination) | 1. Amine stoichiometry too high.2. Reaction time too long or temperature too high. | 1. Reduce amine to 1.1 equivalents.2. Monitor the reaction closely and stop it once the starting material is consumed. Lower the temperature. |
| Formation of Byproducts | 1. Base-sensitive functional groups on amine or substrate.2. Catalyst poisoning (e.g., by certain sulfur or azo groups).[10] | 1. Switch to a weaker base like K₃PO₄ or Cs₂CO₃.[9]2. This substrate is unlikely to poison, but if using a complex amine, consider this possibility and increase catalyst loading. |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and versatile transformation that enables access to valuable mono- and di-functionalized quinoline derivatives. By carefully controlling reaction parameters—particularly stoichiometry, temperature, and reaction time—researchers can selectively navigate the synthetic landscape to achieve their desired products. The protocols and insights provided herein serve as a robust starting point for the development of novel molecular entities for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald 催化劑和配體 [sigmaaldrich.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Synthesis and Evaluation of 3,5-Dibromoquinoline Derivatives for Anticancer Drug Discovery
Introduction: The Quinoline Scaffold in Oncology
The quinoline core is a privileged heterocyclic scaffold that features prominently in medicinal chemistry and drug development. Its derivatives exhibit a vast array of biological activities, including antimalarial, antimicrobial, and anti-inflammatory properties. In oncology, quinoline-based compounds have emerged as particularly promising therapeutic agents.[1] Many act through diverse and potent mechanisms, such as inhibiting crucial enzymes like topoisomerases and protein kinases, intercalating with DNA to disrupt replication, arresting the cell cycle, and inducing apoptosis.[2]
This guide focuses on a specific, highly versatile starting material: 3,5-dibromoquinoline . The strategic placement of bromine atoms at the C3 and C5 positions makes this molecule an exceptional platform for generating novel anticancer candidates. These bromine atoms serve as versatile synthetic "handles," enabling the introduction of a wide range of chemical moieties through modern cross-coupling reactions. This capacity for diversification allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell lines.
This document provides a comprehensive workflow, from the rationale and synthesis of the this compound core to the creation of diverse derivatives and their subsequent in vitro evaluation for anticancer activity.
Rationale and Strategic Design
The choice of the this compound scaffold is a deliberate design strategy rooted in established principles of medicinal chemistry:
-
Vectorial Diversification: The bromine atoms at positions 3 and 5 are chemically distinct, offering the potential for regioselective functionalization. This allows for the creation of a large library of analogues from a single, common intermediate.
-
Cross-Coupling Versatility: Bromine is an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction's tolerance for a wide range of functional groups makes it ideal for introducing aryl, heteroaryl, and alkyl groups, which are crucial for modulating the pharmacological properties of the final compounds.[4][5]
-
Modulation of Physicochemical Properties: By systematically varying the substituents at the C3 and C5 positions, researchers can fine-tune critical drug-like properties such as solubility, lipophilicity, and metabolic stability, all of which are essential for developing a viable drug candidate.
The overall research workflow is designed to be a cyclical process of design, synthesis, and biological testing, as illustrated below.
Figure 1: Integrated workflow for the synthesis and anticancer evaluation of this compound derivatives.
Synthesis Protocols
Synthesis of this compound Scaffold
Achieving a 3,5-dibromo substitution pattern on the quinoline ring presents a regioselectivity challenge, as direct electrophilic bromination typically favors the 5- and 8-positions.[3] Therefore, a multi-step approach starting from a pre-functionalized precursor is often necessary. One plausible route involves the Skraup synthesis using 3,5-dibromoaniline.
Protocol 1: Skraup Synthesis of this compound
Causality: This classic method constructs the quinoline ring system by reacting an aniline with glycerol in the presence of an acid catalyst and an oxidizing agent. Using 3,5-dibromoaniline as the starting material directly installs the desired bromination pattern on the carbocyclic ring of the resulting quinoline.
Materials:
-
3,5-dibromoaniline
-
Glycerol
-
Sulfuric acid (concentrated)
-
Sodium 3-nitrobenzenesulfonate (oxidizing agent)
-
Ferrous sulfate heptahydrate (to moderate reaction)
-
Crushed ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid to 3,5-dibromoaniline.
-
Addition of Reagents: Add ferrous sulfate heptahydrate to the mixture. Gently heat the mixture to approximately 100°C.
-
Glycerol Addition: Add glycerol dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction.
-
Heating: After the addition of glycerol is complete, add the oxidizing agent (sodium 3-nitrobenzenesulfonate) and heat the reaction mixture to 130-140°C for 3-4 hours.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice. Neutralize the acidic solution by slowly adding a concentrated NaOH solution until the pH is basic. This step must be performed in an ice bath to manage the heat generated.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with DCM (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Synthesis of Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the dibromoquinoline scaffold with various boronic acids.[5][6] This allows for the introduction of diverse aryl and heteroaryl substituents.
Figure 2: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Causality: This protocol uses a palladium(0) catalyst, such as Pd(PPh₃)₄, which undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination, a new C-C bond is formed, regenerating the catalyst.[7]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid, 2.2-2.5 eq for double substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄, 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O, typically 4:1)
-
Ethyl acetate
-
Brine
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized quinoline derivative.
Table 1: Representative 3,5-Disubstituted Quinoline Derivatives
| Entry | R¹ Substituent (at C5) | R² Substituent (at C3) | Potential Rationale for Inclusion |
| 1 | Phenyl | Phenyl | Increases steric bulk and lipophilicity. |
| 2 | 4-Methoxyphenyl | 4-Methoxyphenyl | Introduces electron-donating groups, potential H-bond acceptor. |
| 3 | 3-Pyridyl | 3-Pyridyl | Adds a basic nitrogen for potential salt formation and improved solubility. |
| 4 | 4-Fluorophenyl | 4-Fluorophenyl | Fluorine can block metabolic oxidation and enhance binding affinity. |
Protocols for Anticancer Evaluation
Once a library of derivatives is synthesized, their anticancer potential must be evaluated. The following are standard, robust in vitro assays for an initial screening cascade.
Assessment of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[1][8] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into a purple formazan product.[8] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of living cells.[1]
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Principle: A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[13]
Protocol 4: Annexin V/PI Flow Cytometry Assay
-
Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat the cells with the test compounds at concentrations around their IC₅₀ values for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately by flow cytometry. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).
Cell Cycle Analysis
Principle: Many anticancer agents exert their effect by causing cell cycle arrest at specific phases (G1, S, or G2/M), preventing cancer cell proliferation. PI can be used to analyze the cell cycle because it stains DNA stoichiometrically. The amount of fluorescence is directly proportional to the amount of DNA. Cells in the G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA), while cells in the S phase will have an intermediate fluorescence.
Protocol 5: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat cells as described in the apoptosis assay (Protocol 4).
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping.[2][15] Fix for at least 30 minutes on ice (or store at -20°C).[16]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]
-
RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL). This step is crucial as PI also binds to double-stranded RNA.[2][15]
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cells.[2]
-
Incubation: Incubate for 5-10 minutes at room temperature.[2]
-
Flow Cytometry: Analyze the samples by flow cytometry, collecting the PI signal on a linear scale. Use software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Interpretation and Expected Outcomes
The data generated from these assays will allow for a comprehensive initial evaluation of the synthesized this compound derivatives.
Table 2: Example Data Summary for a Lead Candidate
| Assay | Cell Line | Parameter | Result |
| Cytotoxicity | MCF-7 | IC₅₀ | 2.5 µM |
| A549 | IC₅₀ | 5.1 µM | |
| HT-29 | IC₅₀ | 3.8 µM | |
| Apoptosis | MCF-7 | % Apoptotic Cells (Early+Late) | 45% (at 2x IC₅₀) |
| Cell Cycle | MCF-7 | % Cells in G2/M Phase | 60% (at 2x IC₅₀) |
A successful lead candidate would be expected to show potent cytotoxicity (low micromolar or nanomolar IC₅₀ values) across multiple cancer cell lines. Subsequent mechanistic studies should confirm that this cytotoxicity is due to the induction of apoptosis and/or cell cycle arrest, providing a strong rationale for further preclinical development.
Figure 3: Logic diagram of apoptosis detection by Annexin V/PI staining.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. Its synthetic tractability, particularly through robust methods like the Suzuki-Miyaura coupling, allows for the creation of large, structurally diverse libraries of compounds. The integrated workflow of synthesis and in vitro biological evaluation detailed in these notes provides a clear and efficient pathway for identifying lead candidates. By systematically applying these protocols, researchers can effectively explore the chemical space around this privileged core, paving the way for the discovery of the next generation of quinoline-based cancer therapeutics.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. This compound|Antifungal & Anticancer Research [benchchem.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. atcc.org [atcc.org]
- 11. docs.abcam.com [docs.abcam.com]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Leveraging 3,5-Dibromoquinoline for the Synthesis of Potent Kinase Inhibitors
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibitor Design
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid, planar structure and the presence of a nitrogen atom provide ideal anchor points for interactions with biological targets, particularly the ATP-binding site of protein kinases.[2] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[3]
This guide focuses on the strategic use of 3,5-dibromoquinoline , a versatile and readily functionalized starting material, for the synthesis of novel kinase inhibitors. The two bromine atoms at the C3 and C5 positions serve as orthogonal synthetic handles, allowing for the sequential and regioselective introduction of diverse chemical moieties through palladium-catalyzed cross-coupling reactions.[4] This "diversity-oriented synthesis" approach enables the rapid generation of compound libraries for screening and the systematic exploration of structure-activity relationships (SAR).[5]
Herein, we provide a detailed protocol for the synthesis of a potent c-Met kinase inhibitor, demonstrating the utility of the this compound scaffold in developing targeted anticancer agents.
The Strategic Advantage of this compound in Kinase Inhibitor Synthesis
The unique reactivity of the bromine atoms at the 3rd and 5th positions of the quinoline ring makes this compound an exceptionally valuable intermediate in organic synthesis.[4] This specific arrangement allows for a controlled, stepwise functionalization, which is crucial for building the complex molecular architectures required for potent and selective kinase inhibition.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for creating carbon-carbon bonds.[4] These reactions are instrumental in attaching various aryl, heteroaryl, or alkyl groups to the quinoline core, enabling the exploration of different chemical spaces to optimize binding affinity and selectivity for the target kinase.[6]
Target Profile: c-Met Kinase and Its Role in Cancer
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways.[7] These pathways, including the MAPK and PI3K signaling cascades, are crucial for cell proliferation, migration, and invasion.[7] In many human cancers, c-Met is overexpressed or mutated, leading to constitutive activation of these pathways and promoting tumor growth and metastasis.[8] Therefore, inhibiting c-Met kinase activity is a promising therapeutic strategy for a variety of cancers.[9]
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a potent 3,5-disubstituted quinoline-based c-Met kinase inhibitor, adapted from established synthetic strategies.[9]
Protocol 1: Synthesis of a 3,5-Disubstituted Quinoline c-Met Inhibitor
This protocol outlines a two-step cross-coupling approach starting from this compound.
Step 1: Monoselective Suzuki-Miyaura Coupling at the C5 Position
Rationale: The C5 position of the quinoline ring is often more sterically accessible, allowing for a regioselective first coupling under carefully controlled conditions.
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 eq), 3-nitrobenzylboronic acid (1.1 mmol, 1.1 eq), and potassium carbonate (2.5 mmol, 2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). Add a degassed mixture of 1,4-dioxane (15 mL) and water (3 mL).
-
Reaction: Heat the mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Add water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-bromo-5-(3-nitrobenzylamino)quinoline .
Step 2: Buchwald-Hartwig Amination at the C3 Position
Rationale: The second step introduces a key pharmacophoric element, a piperazine moiety, which has been shown to be crucial for potent c-Met inhibition.[9]
-
Reaction Setup: To a microwave vial, add the 3-bromo-5-(3-nitrobenzylamino)quinoline from Step 1 (1.0 mmol, 1.0 eq), 1-acetylpiperazine (1.5 mmol, 1.5 eq), and sodium tert-butoxide (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vial with argon.
-
Catalyst and Solvent Addition: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%). Add anhydrous toluene (10 mL).
-
Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product, 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)quinoline .
Protocol 2: In Vitro c-Met Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the inhibitory activity (IC₅₀) of the synthesized compound.[2]
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Master Mix: Prepare a master mix containing the poly(Glu, Tyr) 4:1 peptide substrate and ATP in the kinase assay buffer.
-
Enzyme Preparation: Dilute recombinant human c-Met kinase to the desired concentration in the kinase assay buffer.
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the diluted test compound or control.
-
Add 2.5 µL of the diluted c-Met enzyme.
-
Initiate the reaction by adding 5 µL of the ATP/substrate master mix.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation: Biological Activity of Synthesized Inhibitors
The following table summarizes the biological activity of representative 3,5-disubstituted quinoline derivatives as c-Met kinase inhibitors.[9]
| Compound ID | C3-Substituent | C5-Substituent | c-Met IC₅₀ (nM) |
| 21a | 4-Acetylpiperazin-1-yl | 3-Nitrobenzylamino | < 1.0 |
| 21b | 4-Acetylpiperazin-1-yl | 3-Nitrobenzylamino | < 1.0 |
| 21c | 4-Acetylpiperazin-1-yl | 3-Nitrobenzylamino | < 1.0 |
| 21l | 4-Acetylpiperazin-1-yl | 3-Nitrobenzylamino | < 1.0 |
Note: Compounds 21a, 21b, 21c, and 21l are 3,5,7-trisubstituted quinolines, with the 7-position also substituted. The data is presented to illustrate the high potency achievable with the 3,5-disubstituted quinoline scaffold.
Conclusion and Future Directions
This compound is a highly effective and versatile starting material for the synthesis of potent kinase inhibitors. The ability to perform sequential and regioselective cross-coupling reactions at the C3 and C5 positions provides a robust platform for generating diverse libraries of compounds for drug discovery. The protocols outlined in this guide demonstrate a clear and efficient pathway to potent c-Met inhibitors, highlighting the potential of this scaffold in developing targeted therapies for cancer. Future work could involve further diversification at the C3 and C5 positions, as well as functionalization of other positions on the quinoline ring, to further optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|Antifungal & Anticancer Research [benchchem.com]
- 5. 3,5-Disubstituted quinolines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. recipharm.com [recipharm.com]
- 9. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Amino-5-bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
A Comprehensive Guide to the Regioselective Synthesis of 3-Amino-5-bromoquinoline from 3,5-Dibromoquinoline via Palladium-Catalyzed Buchwald-Hartwig Amination
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. The strategic introduction of an amino group at the 3-position can significantly modulate the biological properties of these molecules, making 3-aminoquinolines valuable intermediates in the synthesis of novel therapeutic agents.[1] This guide provides a detailed protocol for the synthesis of 3-amino-5-bromoquinoline from the readily available starting material, this compound. The key challenge in this transformation is the regioselective amination at the C3 position, while preserving the bromine substituent at the C5 position, a critical handle for further molecular diversification.[2]
This protocol focuses on the Buchwald-Hartwig amination, a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This method offers significant advantages over traditional, harsher techniques, such as nucleophilic aromatic substitution, by providing milder reaction conditions and broader functional group tolerance.[3] While achieving regioselectivity in the cross-coupling of dihaloquinolines can be challenging, selective amination has been demonstrated in similar systems, suggesting that careful control of reaction parameters can favor the desired product.[2][5] This guide will provide a robust starting point for researchers to achieve this selective transformation.
Reaction Principle: The Buchwald-Hartwig Amination
The synthesis of 3-amino-5-bromoquinoline from this compound is accomplished through a palladium-catalyzed cross-coupling reaction. The catalytic cycle of the Buchwald-Hartwig amination generally involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (C-Br bond) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (or ammonia surrogate) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The palladium-amido complex undergoes reductive elimination to yield the desired arylamine (3-amino-5-bromoquinoline) and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.[3]
An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination, which would lead to hydrodehalogenation of the starting material.[3] The choice of an appropriate ligand is crucial to promote the desired reductive elimination pathway.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-amino-5-bromoquinoline.
Detailed Experimental Protocol
This protocol provides a general procedure that may require optimization for specific reaction scales and substrate batches.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst |
| Xantphos | ≥98% | Commercially Available | Ligand |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Base |
| Benzophenone Imine | ≥97% | Commercially Available | Ammonia Surrogate |
| Toluene | Anhydrous, Degassed | Commercially Available | Solvent |
| Hydrochloric Acid (HCl) | 2 M solution | Commercially Available | For hydrolysis |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction |
| Hexanes | ACS Grade | Commercially Available | For chromatography |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | Drying agent |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography |
| Argon or Nitrogen Gas | High Purity | Inert atmosphere |
Step-by-Step Procedure
Part 1: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 mmol, 287 mg), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and Xantphos (0.04 mmol, 23 mg, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Base Addition: Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Then, add benzophenone imine (1.2 mmol, 202 µL) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
Part 2: Hydrolysis of the Imine
-
Cooling: Once the initial reaction is complete, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Quenching and Hydrolysis: Carefully add 2 M hydrochloric acid (10 mL) to the reaction mixture and stir vigorously at room temperature for 2-4 hours to hydrolyze the intermediate imine.
-
Basification: Cool the mixture in an ice bath and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH ~8-9).
Part 3: Work-up and Purification
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-amino-5-bromoquinoline.
Characterization
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Causality Behind Experimental Choices
-
Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as Xantphos is a well-established system for Buchwald-Hartwig amination.[2] The ligand plays a critical role in promoting the reductive elimination step and can influence the regioselectivity of the reaction.
-
Ammonia Surrogate: Direct coupling with ammonia can be challenging due to its volatility and potential for catalyst inhibition. Benzophenone imine serves as a convenient ammonia surrogate, and the resulting imine can be readily hydrolyzed to the primary amine.[6] Alternatively, lithium bis(trimethylsilyl)amide can also be employed as an ammonia equivalent.[4][5]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine (or ammonia surrogate) in the catalytic cycle.
-
Solvent: Anhydrous and deoxygenated solvents, such as toluene or dioxane, are essential to prevent catalyst deactivation and unwanted side reactions.[1]
-
Temperature: The reaction is typically heated to facilitate the catalytic cycle. The optimal temperature should be determined empirically, but a range of 80-120 °C is a good starting point.[1]
Trustworthiness: A Self-Validating System
The protocol described above is designed to be self-validating through careful monitoring and characterization.
-
Reaction Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS will provide real-time information on the consumption of the starting material and the formation of the product and any byproducts. This allows for adjustments to the reaction time to maximize the yield of the desired product.
-
Purification and Characterization: Purification by column chromatography is a standard and effective method for isolating the target compound. The purity of the final product should be rigorously assessed by analytical techniques. The spectroscopic data (NMR and MS) will unequivocally confirm the structure of 3-amino-5-bromoquinoline, including the regiochemistry of the amination.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient temperature, or short reaction time. | Ensure all reagents and solvents are anhydrous and degassed. Increase the reaction temperature or prolong the reaction time. Consider a different palladium precursor or ligand. |
| Formation of Diamino Product | Excess ammonia surrogate or prolonged reaction time at high temperature. | Use a stoichiometric amount of the ammonia surrogate. Monitor the reaction closely and stop it once the mono-aminated product is maximized. |
| Hydrodehalogenation | Beta-hydride elimination as a side reaction. | The choice of ligand is critical to minimize this. A bulkier, more electron-rich ligand may favor reductive elimination. |
| Difficult Purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography. A shallow gradient may be necessary. |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a highly effective method for the synthesis of 3-amino-5-bromoquinoline from this compound. The protocol provided in this guide offers a solid foundation for researchers to successfully perform this regioselective transformation. As with any chemical synthesis, optimization of the reaction conditions is encouraged to achieve the best possible outcomes for specific applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|Antifungal & Anticancer Research [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: The Strategic Utility of 3,5-Dibromoquinoline in Modern Medicinal Chemistry
Introduction: The Quinoline Scaffold and the Strategic Importance of 3,5-Dibromo Substitution
The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry. It is widely regarded as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets, leading to a broad range of pharmacological activities.[1][2][3] Quinoline derivatives have given rise to numerous approved drugs for treating cancer, infectious diseases, and inflammatory conditions.[2][3][4]
Within this important class of compounds, 3,5-Dibromoquinoline emerges as a particularly valuable starting material and synthetic intermediate for drug discovery.[1][5] Its structure, characterized by the chemical formula C₉H₅Br₂N and a molecular weight of 286.95 g/mol , features two bromine atoms at positions 3 and 5 of the quinoline core.[1][6][7] This specific substitution pattern is not merely incidental; it is the key to the compound's strategic utility. The bromine atoms serve as versatile synthetic "handles," enabling chemists to introduce a wide array of molecular fragments through well-established chemical reactions.[1]
The precise positioning of these bromine atoms significantly influences the molecule's reactivity, physicochemical properties such as hydrophobicity, and ultimately, its biological activity.[1][8] This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) in the pursuit of novel therapeutic agents. This guide provides an in-depth overview of the applications of this compound, detailing its synthetic versatility and its role in the development of anticancer, antimicrobial, and potentially neuroprotective agents.
Synthetic Versatility: Leveraging Dibromination for Diversity-Oriented Synthesis
The primary value of this compound in medicinal chemistry lies in its capacity as a scaffold for diversity-oriented synthesis. The two bromine atoms can be selectively addressed using modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions, to build complex, polysubstituted quinoline derivatives.[1] This regioselective functionalization is a critical step in generating libraries of novel compounds for biological screening.[1]
The bromine-magnesium exchange reaction is another powerful technique that allows for regioselective magnesiation, enabling the introduction of various functional groups at specific positions on the quinoline core.[1] The choice of Grignard reagent and reaction conditions dictates which bromine atom is replaced, offering precise control over the synthetic outcome.[1]
Caption: Synthetic utility of the this compound scaffold.
Protocol 1: Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the mono-arylation of this compound. Achieving selectivity at either the 3- or 5-position often requires careful optimization of catalysts, ligands, and reaction conditions, exploiting the subtle differences in electronic environments of the two C-Br bonds.
Objective: To synthesize a 3-aryl-5-bromoquinoline derivative.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
-
Solvent Addition: Add the degassed dioxane/water (4:1) solvent mixture via cannula or syringe. The reaction mixture is typically set to a concentration of 0.1 M with respect to the starting quinoline.
-
Causality Check - Why these reagents?
-
Pd(PPh₃)₄: This is a common and effective catalyst for Suzuki couplings. The palladium cycles between Pd(0) and Pd(II) oxidation states to facilitate the crucial transmetalation and reductive elimination steps that form the new C-C bond.
-
K₂CO₃: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium center.
-
Dioxane/Water: This solvent system is effective at dissolving both the organic starting materials and the inorganic base, creating a homogeneous environment for the reaction to proceed efficiently. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired 3-aryl-5-bromoquinoline.
-
Validation: The structure of the final product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound is realized in its application as a starting point for compounds with significant biological activity.
Anticancer Agents
The quinoline scaffold is heavily featured in the design of anticancer drugs.[2][9][10] Derivatives have been shown to inhibit key processes in cancer progression, such as cell proliferation and DNA replication.[11] Studies on highly brominated quinolines have demonstrated that the specific pattern of substitution is critical for antiproliferative activity.[11] For instance, certain bromo-methoxy quinoline derivatives have shown potent inhibitory effects against various cancer cell lines, while their precursors showed no measurable activity.[11] This highlights the importance of using scaffolds like this compound to systematically explore and optimize these substitution patterns.
Caption: Proposed mechanism of action for some anticancer quinolines.[11]
Table 1: Comparative Anticancer Activity of Bromoquinoline Derivatives
| Compound/Isomer | Target Cell Line(s) | IC₅₀ Value | Reference |
|---|---|---|---|
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 15.4 µM | [8][11] |
| HeLa (Human Cervical Cancer) | 26.4 µM | [8][11] | |
| HT29 (Human Colon Carcinoma) | 15.0 µM | [8][11] | |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 to 25.6 µg/mL | [8][12] |
| 3,6,8-Tribromoquinoline | C6, HeLa, HT29 | No measurable activity | [8][11] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | Significant inhibitory effects |[8][11] |
This table demonstrates the critical role of the substitution pattern on the quinoline scaffold for antiproliferative activity.
Antimicrobial Agents
Bromoquinoline derivatives have also shown significant promise as antimicrobial agents.[8] Notably, a dibromoquinoline derivative was identified as a potent antifungal agent with a novel mechanism of action.[1] This compound demonstrated excellent activity against a range of fungal pathogens, including strains resistant to existing therapies like fluconazole.[1] Its mechanism, the disruption of metal ion homeostasis, represents a previously unexploited vulnerability in fungi, making it a highly valuable lead compound for developing new classes of anti-infectives.[1] This discovery underscores the potential of using the this compound scaffold to generate compounds that can overcome the growing challenge of antimicrobial resistance.[13]
Table 2: In Vitro Antifungal Activity of a Lead Dibromoquinoline Compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | ≤ 0.5 µg/mL | [1][8] |
| Cryptococcus neoformans | ≤ 0.5 µg/mL | [1] |
| Aspergillus fumigatus | ≤ 0.5 µg/mL | [1] |
| Fluconazole-resistant C. albicans | Potent activity (MIC ≤ 0.5 µg/mL) vs. Fluconazole (MIC > 64 µg/mL) |[1] |
Potential in Neuroprotection
While direct studies on this compound for neuroprotection are emerging, the broader class of halogenated heterocyclic compounds has shown significant promise in this area.[14] For example, the neuroprotective agent (-)-P7C3-S243, a dibrominated aminopropyl carbazole, has been shown to protect mature neurons in animal models of Parkinson's disease and promote the growth of new neurons.[15][16] This compound is orally bioavailable and can cross the blood-brain barrier, making it an excellent lead for drugs to treat neurodegenerative diseases.[15][16]
The success of the P7C3 class suggests that halogenated scaffolds are well-suited for CNS drug discovery. The this compound core represents an attractive and synthetically accessible scaffold to design novel agents aimed at protecting neurons from the oxidative stress and cell death associated with conditions like Alzheimer's and Parkinson's disease.[17][18]
Caption: Experimental workflow for an in vitro neuroprotection assay.
Protocol 2: In Vitro Neuroprotection MTT Assay
This protocol provides a method to assess the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.
Objective: To quantify the neuroprotective effect of a this compound derivative against hydrogen peroxide (H₂O₂)-induced cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.[8]
Materials:
-
SH-SY5Y neuroblastoma cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or isopropanol with 0.04 N HCl
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a "vehicle control" group treated with DMSO at the same final concentration. Incubate for 24 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to all wells (except for the "untreated control" group) to a final concentration that induces ~50% cell death (e.g., 100 µM, must be optimized). Incubate for another 24 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Validation Check - Why these controls?
-
Untreated Control: Cells + medium only. Represents 100% cell viability.
-
Vehicle Control + H₂O₂: Cells + DMSO + H₂O₂. Represents the baseline of cell death against which protection is measured.
-
Test Compound Only: Cells + test compound. To check for any inherent cytotoxicity of the compound itself.
-
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of neuroprotection versus compound concentration to determine the effective concentration.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its value is derived from the strategic placement of two bromine atoms, which serve as reactive sites for the construction of diverse and complex molecular architectures. Research has validated the utility of this scaffold in generating lead compounds with potent anticancer and antifungal activities, in some cases with novel mechanisms of action that can address drug resistance.
The future for this compound derivatives remains bright. The exploration of this scaffold for neuroprotective agents is a promising avenue, drawing inspiration from the success of other halogenated heterocycles in the field. Further application of diversity-oriented synthesis, powered by the selective functionalization of the 3- and 5-positions, will undoubtedly lead to the discovery of novel compounds targeting a wide range of diseases.
References
- 1. This compound|Antifungal & Anticancer Research [benchchem.com]
- 2. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound, 96% | Fisher Scientific [fishersci.ca]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploring Quinolone Scaffold: Unravelling the Chemistry of Anticancer Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Introduction: The Challenge of 3,5-Dibromoquinoline Synthesis
Answering the call of complex synthetic challenges, this Technical Support Center is dedicated to the synthesis of 3,5-Dibromoquinoline. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, our goal is to blend technical accuracy with practical, experience-driven advice.
This compound is a valuable heterocyclic intermediate, serving as a scaffold for the development of novel pharmaceuticals and functional materials.[1] The bromine atoms at the C3 and C5 positions act as versatile synthetic handles for further molecular elaboration via cross-coupling reactions. However, achieving this specific substitution pattern is a significant synthetic challenge.[1]
Direct electrophilic bromination of the parent quinoline ring does not readily yield the 3,5-isomer. The electronic properties of the quinoline nucleus dictate that electrophilic substitution preferentially occurs at the 5- and 8-positions of the carbocyclic (benzene) ring, especially under acidic conditions where the nitrogen atom is protonated.[2][3] Therefore, obtaining this compound in high yield requires specialized strategies that circumvent this inherent reactivity. This guide will explore these strategies, address common pitfalls, and provide robust protocols to enhance your synthetic success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can stem from several factors, ranging from incomplete reactions to product degradation. A systematic approach to optimization is crucial.
Root Causes & Corrective Actions:
-
Poor Regioselectivity: This is the most common cause. Direct bromination of quinoline is unlikely to be a viable route for this specific isomer. If you are attempting a direct bromination, the low yield of the desired 3,5-isomer is likely due to the formation of a complex mixture of other isomers (e.g., 5,8-dibromo, 5-bromo, 8-bromo).[4]
-
Solution: Shift to a more regioselective synthetic strategy. Instead of direct bromination of quinoline, consider a multi-step approach. Building the ring system with the desired substitution pattern already in place, for example, through the electrophilic cyclization of a suitably substituted N-(2-alkynyl)aniline, can provide much greater control.[5]
-
-
Harsh Reaction Conditions: Many bromination reactions, especially those requiring strong acids or high temperatures, can lead to the degradation of the quinoline ring or the formation of tar-like byproducts.[6]
-
Solution: Optimize your reaction parameters. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and prevent over-running the reaction. If possible, use milder brominating agents like N-Bromosuccinimide (NBS) which can reduce the need for overly harsh conditions.[7][8]
-
-
Incomplete Conversion: The quinoline ring is deactivated towards electrophilic substitution, which can lead to incomplete reactions under insufficiently forcing conditions.[3]
-
Solution: Consider using a more reactive precursor. For example, a 1,2,3,4-tetrahydroquinoline derivative is much more activated towards electrophilic bromination than quinoline itself. The brominated tetrahydroquinoline can then be dehydrogenated (oxidized) to the desired bromoquinoline in a subsequent step.[9][10] This two-step process often provides a higher overall yield.
-
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and solving low-yield issues.
Question 2: My reaction produces a mixture of polybrominated quinolines. How can I prevent over-bromination?
Answer: The formation of tri- or even tetra-brominated species is a clear indication that the reaction conditions are too aggressive or the stoichiometry is incorrect.
Root Causes & Corrective Actions:
-
Excess Brominating Agent: This is the most direct cause. Using a significant excess of bromine (Br₂) or NBS will inevitably lead to multiple substitutions on the ring.[3]
-
Solution: Exercise precise stoichiometric control. The brominating agent should be added slowly and portion-wise or via a syringe pump to maintain a low instantaneous concentration. Aim for a 1:2 molar ratio of quinoline precursor to brominating agent for dibromination and monitor the reaction closely.
-
-
Activating Substituents: If your quinoline precursor contains strong electron-donating groups (e.g., -OH, -NH₂), the ring becomes highly activated and susceptible to over-bromination.[3][11]
Question 3: How can I effectively purify my crude this compound product from isomers and other impurities?
Answer: Purification can be challenging due to the similar physical properties of bromoquinoline isomers. A multi-step purification strategy is often most effective.
Recommended Purification Workflow:
-
Acid-Base Extraction (to remove unreacted starting material): If you started from quinoline or a basic precursor, an acid wash can remove it. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic quinolines will move to the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaOH) and extract the quinolines back into an organic solvent. Note: This will not separate isomers.[13]
-
Flash Column Chromatography: This is the primary method for separating isomers.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity mixture, such as Hexane/Ethyl Acetate or Hexane/Dichloromethane, and gradually increase the polarity. A typical starting point is 95:5 Hexane:EtOAc. The optimal solvent system should provide a target compound Rf value of ~0.3 on a TLC plate.[13]
-
-
Recrystallization: If chromatography yields a product that is still not sufficiently pure, recrystallization can be a powerful final step.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for this purpose include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic routes to achieve 3,5-dibromination, given the challenges of direct bromination? A1: Since direct bromination of quinoline is not regioselective for the 3,5-positions, more sophisticated strategies are required. The most successful approaches involve either building the quinoline ring with the desired bromine pattern or using a precursor that directs substitution appropriately. One promising modern approach is the electrophilic cyclization of N-(2-alkynyl)anilines with an electrophilic bromine source like Br₂, which can provide 3-bromoquinolines that could potentially be brominated again at the 5-position.[5] Another strategy involves starting with a pre-functionalized quinoline, such as 3-aminoquinoline, which can be converted to 3-bromoquinoline via a Sandmeyer reaction, followed by a second bromination step.[2]
Q2: Why does electrophilic substitution on quinoline favor the 5- and 8-positions? A2: In the presence of strong acids, which are typical for electrophilic aromatic substitution reactions, the nitrogen atom of the quinoline ring becomes protonated. This protonated nitrogen acts as a strong electron-withdrawing group, deactivating the pyridine ring (the ring containing the nitrogen) towards electrophilic attack. Consequently, the electrophile preferentially attacks the less deactivated carbocyclic (benzene) ring. The substitution occurs at the alpha positions (5 and 8) as these are the most activated sites on that ring and their substitution intermediates are more stable.[4][9]
Regioselectivity of Quinoline Bromination
Caption: The mechanism dictating bromination at the 5- and 8-positions.
Q3: When should I choose N-Bromosuccinimide (NBS) over molecular bromine (Br₂)? A3: The choice depends on the desired reactivity and the nature of your substrate.
-
Molecular Bromine (Br₂): More reactive and aggressive. It is often used in electrophilic aromatic substitution but can easily lead to over-bromination, especially with activated substrates.[14]
-
N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine. It is particularly useful for substrates that are sensitive to strong acids or prone to over-bromination.[7][8] NBS can also participate in radical reactions, providing alternative synthetic pathways. In a notable one-pot reaction, NBS has been used as both the brominating agent and the oxidant to convert tetrahydroquinolines into polybromoquinolines.[7][15]
Data Summary & Protocols
Table 1: Comparison of Bromination Conditions for Quinoline Derivatives
| Substrate | Brominating Agent (Equivalents) | Solvent | Temp. | Product(s) & Yield | Reference |
| 8-Hydroxyquinoline | Br₂ (2.1) | CH₃CN | 0°C | 5,7-Dibromo-8-hydroxyquinoline (90%) | [16] |
| 8-Hydroxyquinoline | Br₂ (1.5) | CH₃CN | 0°C | 7-Bromo-8-hydroxyquinoline (58%) + Dibromo | [16] |
| 8-Methoxyquinoline | Br₂ (1.1) | CCl₄ | RT | 5-Bromo-8-methoxyquinoline (Sole product) | [17] |
| 6-Bromo-8-methoxy-THQ* | Br₂ (5.3) | CHCl₃ | RT | 3,5,6,7-Tetrabromo-8-methoxyquinoline (78%) | [14] |
| Tetrahydroquinoline | NBS (5.0) | CHCl₃ | RT | Multi-bromoquinolines (Good to high yields) | [7][15] |
*THQ = Tetrahydroquinoline
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
This protocol provides a general method for purifying crude bromoquinoline products.
-
Prepare the Eluent: Based on TLC analysis, prepare a suitable eluent (e.g., 95:5 Hexane:Ethyl Acetate). The ideal eluent should give an Rf value of 0.25-0.35 for the target compound.[13]
-
Pack the Column: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into a glass column and allow it to settle into a compact, even bed. Add a thin layer of sand to the top.
-
Load the Sample (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elute and Collect: Carefully add the eluent to the column, taking care not to disturb the sand layer. Apply gentle positive pressure to begin the elution process. Collect fractions in an ordered array of test tubes.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the eluent using a rotary evaporator to yield the purified this compound.
References
- 1. This compound|Antifungal & Anticancer Research [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. acgpubs.org [acgpubs.org]
Technical Support Center: Purification of Crude 3,5-Dibromoquinoline by Recrystallization
Welcome to the dedicated technical support center for the purification of crude 3,5-dibromoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important synthetic intermediate through recrystallization. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges associated with this purification technique.
Introduction to the Purification Challenge
This compound is a solid at room temperature, making recrystallization an ideal method for its purification.[1] However, the success of this technique is highly dependent on the judicious selection of a solvent system that can effectively discriminate between the desired product and various impurities. Common impurities can include regioisomers (e.g., other dibromoquinoline isomers), starting materials, and byproducts from the synthetic route used, such as the Skraup synthesis or direct bromination of quinoline.[1]
This guide will walk you through the critical aspects of developing a robust recrystallization protocol for this compound, from solvent selection to troubleshooting common experimental hurdles.
Solvent Selection Guide for this compound
The ideal recrystallization solvent should dissolve the solute to a large extent at its boiling point and to a minimal extent at low temperatures. For this compound, a moderately polar aromatic compound, a mixed-solvent system often provides the best results, offering a greater degree of control over the solubility gradient. A common and effective system for bromoquinolines is a mixture of ethyl acetate and hexane.[2]
Below is a qualitative guide to selecting a solvent system for the recrystallization of this compound.
| Solvent | Role in Recrystallization | Rationale |
| Ethyl Acetate | "Good" Solvent (for dissolving) | The moderate polarity of ethyl acetate is well-suited to dissolve the aromatic, halogenated structure of this compound, especially when heated. |
| Hexane | "Poor" or "Anti-Solvent" | As a nonpolar solvent, hexane has low solvating power for the relatively polar this compound, making it an excellent anti-solvent to induce precipitation upon cooling when used in a mixed system with ethyl acetate. |
| Ethanol/Water | Mixed-Solvent System | This polar protic/polar combination can be effective, particularly for removing non-polar impurities.[2] However, care must be taken to avoid "oiling out." |
| Toluene | Single Solvent (potential) | As an aromatic solvent, toluene may effectively dissolve this compound when hot. Its higher boiling point allows for a wider temperature gradient for crystallization. |
| Acetone | "Good" Solvent (use with caution) | Acetone's high polarity will likely dissolve this compound readily, even at lower temperatures, which may lead to poor recovery. It is best used in a mixed-solvent system with a nonpolar co-solvent. |
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.
Q1: I've added the hot solvent, but not all of my crude this compound has dissolved. What should I do?
A1: This could be due to two main reasons: insufficient solvent or the presence of insoluble impurities.
-
Insufficient Solvent: Add small additional portions of the hot "good" solvent (e.g., ethyl acetate) until the solid dissolves. Be mindful not to add a large excess, as this will reduce your final yield.[3]
-
Insoluble Impurities: If, after adding a reasonable amount of additional hot solvent, a solid material remains, it is likely an insoluble impurity. In this case, you should perform a hot filtration. To do this, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This will remove the insoluble impurities.
Q2: My this compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the solution is too concentrated.[4][5]
-
Re-dissolve and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of the "good" solvent (e.g., 10-20% more ethyl acetate) to decrease the saturation point.[5]
-
Slow Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on the benchtop to cool to room temperature before moving it to an ice bath. Rapid cooling often promotes oiling out.[5]
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
Q3: After cooling, no crystals have formed. What went wrong?
A3: The most likely reason for a lack of crystal formation is that the solution is not supersaturated, meaning too much solvent was used.[5]
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Be sure to do this in a fume hood. Reduce the volume by about 20-30% and then allow it to cool again.[3]
-
Induce Crystallization: If reducing the solvent volume doesn't work, you can try to induce crystallization by:
-
Use an Anti-Solvent: If you are using a single solvent system, you can try adding a "poor" or "anti-solvent" (like hexane if you used ethyl acetate) dropwise to the cooled solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the cloudiness and allow it to cool.
Q4: My final product is still colored, even after recrystallization. How can I remove colored impurities?
A4: Colored impurities are often large, polar molecules that can be removed with activated carbon.
-
Charcoal Treatment: After dissolving your crude this compound in the hot solvent, and before hot filtration, add a very small amount of activated carbon (a spatula tip is usually sufficient) to the solution.
-
Boil and Filter: Boil the solution with the activated carbon for a few minutes. The colored impurities will adsorb to the surface of the carbon.
-
Hot Filtration: Perform a hot filtration to remove the activated carbon. The resulting filtrate should be colorless. Proceed with the cooling and crystallization steps as usual. Be aware that using too much charcoal can lead to a loss of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities will depend on the synthetic route. For a Skraup synthesis, you might have residual starting materials or tar-like byproducts due to the strongly acidic and oxidative conditions.[1] For direct bromination of quinoline, common impurities include other bromoquinoline isomers, such as monobrominated quinolines or other dibromoquinoline regioisomers. Unreacted starting material is also a possibility.
Q2: Is it better to use a single solvent or a mixed-solvent system for the recrystallization of this compound?
A2: While a single solvent can work, a mixed-solvent system like ethyl acetate/hexane generally offers more precise control over the crystallization process.[2] It allows you to fine-tune the solubility of the this compound to achieve a high yield and purity.
Q3: How can I check the purity of my recrystallized this compound?
A3: The most common methods for assessing purity are:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities will typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate when eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.
Q4: How can I maximize the yield of my recrystallization?
A4: To maximize your yield:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.[6]
-
Allow the solution to cool slowly to room temperature and then in an ice bath to ensure maximum precipitation.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.
Experimental Protocol: Recrystallization of Crude this compound
This protocol outlines a general procedure for the purification of crude this compound using a mixed-solvent system of ethyl acetate and hexane.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and gently heat the mixture while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethyl acetate until it does.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration as described in the Troubleshooting Guide.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add hexane dropwise until the solution becomes slightly turbid. Add a few drops of ethyl acetate to redissolve the precipitate.
-
Cooling: Allow the flask to stand undisturbed at room temperature for 30-60 minutes to allow for slow crystal growth. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing the Recrystallization Workflow
The following diagram illustrates the decision-making process during the recrystallization of this compound.
Caption: A logical workflow for the recrystallization of this compound, including troubleshooting steps.
References
- 1. This compound|Antifungal & Anticancer Research [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Troubleshooting Poor Regioselectivity in Quinoline Bromination
Welcome to the technical support center for quinoline bromination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the regioselectivity of their quinoline bromination reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your synthetic strategies effectively.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific problems you might be facing in the lab. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Question 1: My reaction is producing a mixture of 5- and 8-bromoquinoline. How can I improve selectivity for one isomer?
This is a classic challenge in quinoline chemistry. The formation of both 5- and 8-bromoquinolines arises from the competing electrophilic aromatic substitution (EAS) at these two positions on the carbocyclic (benzene) ring.[1][2] Under acidic conditions, the quinoline nitrogen is protonated, which deactivates the heterocyclic (pyridine) ring and directs substitution to the benzene ring.[3] The electronic and steric environment of the C-5 and C-8 positions are similar enough that mixtures are common.
Root Cause Analysis:
-
Reaction Kinetics vs. Thermodynamics: The ratio of 5- to 8-bromoquinoline can be influenced by whether the reaction is under kinetic or thermodynamic control. This is often dictated by temperature and reaction time.
-
Nature of the Brominating Agent: Highly reactive brominating agents can be less selective.
-
Acid Catalyst: The choice and concentration of the acid can influence the reactivity of the quinoline nucleus and the electrophilicity of the brominating agent.
Troubleshooting Workflow:
Detailed Optimization Steps:
-
Temperature Control: Lowering the reaction temperature often enhances selectivity.[4] Start by running your reaction at 0°C, and if mixtures persist, try temperatures as low as -20°C. This favors the kinetically preferred product.
-
Brominating Agent Modification: If you are using molecular bromine (Br₂), consider a less aggressive reagent. N-Bromosuccinimide (NBS) in concentrated sulfuric acid is a well-established system for the controlled bromination of quinolines and can offer improved regioselectivity.[5][6]
-
Solvent and Acid System: The reaction medium plays a crucial role. While concentrated sulfuric acid is common, trifluoromethanesulfonic acid (CF₃SO₃H) can also be used and may alter the selectivity profile.[5]
| Condition | Typical Outcome | Reference |
| Br₂ in H₂SO₄, 75°C | Mixture of 5- and 8-bromoquinoline | [2] |
| NBS in H₂SO₄, r.t. to 60°C | Often improved selectivity for 5-bromoquinoline | [6] |
| NBS in H₂SO₄, -25°C to -18°C | High selectivity for 5-bromoisoquinoline (analogous system) | [7] |
Question 2: I am trying to synthesize 3-bromoquinoline, but I'm getting substitution on the benzene ring instead.
This is an expected outcome for standard electrophilic bromination in solution. The protonated pyridinium ring is strongly deactivated, making the carbocyclic ring the preferred site of attack.[3] To achieve substitution at the 3-position, you need to bypass this inherent reactivity pattern.
Mechanistic Insight:
Direct bromination at C-3 is challenging because it requires attacking the electron-deficient pyridine ring. Therefore, alternative strategies that either activate the pyridine ring or build the molecule with the bromine already in place are necessary.
Recommended Synthetic Routes:
-
High-Temperature, Gas-Phase Bromination: This method circumvents the solution-phase mechanism. At temperatures around 300°C, a radical mechanism can be initiated, leading to the formation of 3-bromoquinoline.[1][8] This is often not practical for many labs but is a known, albeit specialized, approach.
-
Sandmeyer Reaction from 3-Aminoquinoline: This is a classic and reliable method.[1] 3-Aminoquinoline is diazotized with a nitrite source in the presence of a strong acid, followed by treatment with a copper(I) bromide salt to introduce the bromine atom regioselectively at the 3-position.
-
Cyclization of Precursors: Modern methods involve the construction of the quinoline ring with the bromine atom already incorporated. For example, the electrophilic cyclization of N-(2-alkynyl)anilines using a bromine source like Br₂ can yield 3-bromoquinolines in a highly regioselective manner.[9] Another advanced approach is the formal [4+2] cycloaddition of N-aryliminium ions with 1-bromoalkynes.[10][11]
Question 3: My quinoline has an activating group (e.g., -OH, -NH₂), and I'm getting polybromination. How can I achieve monobromination?
Activating groups, especially on the carbocyclic ring (e.g., 8-hydroxyquinoline), significantly increase the electron density of the ring system, making it highly susceptible to electrophilic attack and often leading to multiple substitutions.[3][12]
Controlling Factors:
-
Stoichiometry: The equivalents of the brominating agent are the most critical factor. An excess will almost certainly lead to polybromination.[3]
-
Reagent Reactivity: A highly reactive brominating agent will be difficult to control.
-
Temperature: Lower temperatures can help to moderate the reaction rate and improve selectivity for the monobrominated product.
Optimization Protocol:
-
Precise Stoichiometry: Carefully control the amount of your brominating agent. Begin with one equivalent or slightly less (e.g., 0.95 eq) and add it slowly to the reaction mixture, ideally via a syringe pump, to maintain a low concentration.
-
Milder Brominating Agent: Switch from molecular bromine (Br₂) to a milder source such as N-Bromosuccinimide (NBS).[3] This often provides better control with highly activated substrates.
-
Lower the Temperature: Perform the reaction at 0°C or below. This decreases the reaction rate, allowing for greater differentiation between the initial monobromination and subsequent polybromination steps.
-
Protecting Groups: If feasible, consider protecting the activating group to temper its activating effect. For example, an amino group can be acylated.
Example Protocol: Monobromination of 8-Hydroxyquinoline
The bromination of 8-hydroxyquinoline can yield a mixture of 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline.[12][13] To favor the monobrominated product, a careful approach is needed.
| Parameter | Recommendation for Monobromination | Rationale |
| Bromine (Br₂) Equivalents | ≤ 1.1 eq | Using less than 2.1 equivalents is crucial to avoid driving the reaction to the dibrominated product.[12][13] |
| Temperature | 0°C | Slows the reaction, allowing for better control and potentially isolating the kinetic product.[13] |
| Solvent | CH₃CN or CH₂Cl₂ | These solvents are commonly used and effective for this transformation.[13] |
| Addition Method | Slow, dropwise addition | Prevents localized high concentrations of bromine, reducing over-bromination. |
Frequently Asked Questions (FAQs)
Q1: Why does bromination occur on the benzene ring and not the pyridine ring in acidic media? In strong acid, the lone pair of electrons on the quinoline nitrogen is protonated, forming a quinolinium ion. This positive charge strongly deactivates the pyridine ring towards electrophilic attack, making it electron-poor. The benzene ring, while also somewhat deactivated by the adjacent positive charge, remains the more electron-rich and therefore more reactive site for electrophilic bromination.[2][3]
Q2: Can I use a Lewis acid catalyst for quinoline bromination? While Lewis acids like FeBr₃ are common catalysts for the bromination of many aromatic compounds, their use with quinoline can be complex. The Lewis acid can coordinate with the nitrogen atom, which, similar to protonation, deactivates the ring. This can be effective in directing substitution to the carbocyclic ring.
Q3: Are there methods to achieve bromination at the C-6 or C-7 positions? Yes. While C-5 and C-8 are the most common sites for direct electrophilic bromination of unsubstituted quinoline, substitution patterns can be altered by:
-
Existing Substituents: The directing effects of substituents already on the ring will influence the position of bromination. For example, starting with 1,2,3,4-tetrahydroquinoline and then aromatizing is a strategy to obtain 6-bromo and 6,8-dibromoquinolines.[14][15][16]
-
Directed C-H Activation: Modern synthetic methods use directing groups to achieve regioselective halogenation at otherwise inaccessible positions. For instance, an appropriate directing group at the C-8 position can facilitate selective halogenation at the C-5 or C-7 position.[17][18][19]
Q4: What is the role of 1,2,3,4-tetrahydroquinoline in synthesizing bromoquinolines? 1,2,3,4-Tetrahydroquinoline (THQ) is more reactive towards electrophilic bromination than quinoline itself.[14][15] The non-aromatic, amine-containing ring activates the adjacent benzene ring, allowing for efficient and often regioselective bromination at the C-6 and C-8 positions. The resulting brominated THQ can then be aromatized (e.g., using an oxidant like DDQ) to yield the corresponding bromoquinoline.[14][15] This two-step sequence is a powerful strategy for accessing substitution patterns that are difficult to achieve by direct bromination of quinoline.[16]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Bromo-8-methoxyquinoline
This protocol demonstrates the regioselective bromination of an activated quinoline derivative where the methoxy group directs the substitution.
-
Setup: In a flask protected from light, dissolve 8-methoxyquinoline (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Reagent Preparation: In a separate container, prepare a solution of bromine (1.1 eq) in CH₂Cl₂.
-
Reaction: Add the bromine solution dropwise to the 8-methoxyquinoline solution at room temperature over 10 minutes.
-
Stirring: Stir the reaction mixture in the dark for 2 days, monitoring completion by TLC.
-
Workup: Wash the organic layer with a 5% aqueous solution of NaHCO₃, then dry over Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on alumina to yield 5-bromo-8-methoxyquinoline.[13][20]
Protocol 2: Synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline
This protocol illustrates the effective bromination of the more reactive tetrahydroquinoline precursor.
-
Setup: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in chloroform (CHCl₃).
-
Reaction: Cool the solution and add molecular bromine (2.0 eq) dropwise.
-
Stirring: Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.
-
Workup: Upon completion, the product often precipitates. The reaction mixture can be neutralized, and the product extracted or filtered.
-
Purification: The crude 6,8-dibromo-1,2,3,4-tetrahydroquinoline can be purified by recrystallization to yield the pure product.[15] This product can then be aromatized in a subsequent step to give 6,8-dibromoquinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. acgpubs.org [acgpubs.org]
- 14. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 19. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purifying 3,5-Dibromoquinoline Derivatives by Column Chromatography
Welcome to the technical support center for the purification of 3,5-Dibromoquinoline derivatives. As a class of halogenated N-heterocycles, these compounds present unique challenges during chromatographic purification. The basic nitrogen of the quinoline ring can interact strongly with the acidic surface of standard silica gel, leading to issues like peak tailing, poor resolution, and even on-column degradation.[1][2] This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to help you navigate these challenges and achieve high-purity compounds essential for your research and development pipeline.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative streaking badly on a standard silica gel TLC plate?
A: Streaking, or tailing, is a classic sign of strong, undesirable interactions between a basic compound and the acidic silanol (-Si-OH) groups on the surface of silica gel.[1] The lone pair of electrons on the quinoline nitrogen forms a strong hydrogen bond or an acid-base interaction with these sites, causing the compound to "drag" along the stationary phase instead of moving as a compact band. This effect is often exacerbated by the compound's polarity.
Q2: I'm observing a new, more polar spot on my TLC plate after spotting my crude product. Is my compound decomposing on the silica?
A: It's highly possible. The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[3] For quinoline derivatives, this could involve acid-catalyzed hydrolysis, rearrangement, or oxidation, especially if your molecule has other sensitive functional groups. To confirm, you can perform a 2D TLC test: spot your compound, run the plate in one direction, then turn it 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it's a strong indication of on-plate decomposition.[3]
Q3: Can I use alumina instead of silica gel to avoid these issues?
A: Yes, alumina is a viable alternative and often a better choice for purifying basic compounds like amines and N-heterocycles.[4][5] Alumina is available in three grades: acidic, neutral, and basic. For quinoline derivatives, neutral or basic alumina is recommended to prevent the strong acidic interactions seen with silica.[1][4] However, always test your separation on an alumina TLC plate first, as its selectivity can differ significantly from silica.
Q4: How do I choose the starting solvent system for my column?
A: The ideal starting point is thin-layer chromatography (TLC).[6] The goal is to find a solvent system where your desired this compound derivative has a Retention Factor (Rf) of approximately 0.2-0.4 .[7] An Rf in this range on a TLC plate generally translates to good separation on a column, allowing for adequate resolution from impurities without requiring excessively large solvent volumes.[7] A higher Rf (>0.5) often leads to poor separation as the compound elutes too quickly, while a lower Rf (<0.1) can result in very long elution times and broad peaks.[7][8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the column chromatography of this compound derivatives, providing explanations and actionable solutions.
Issue 1: Severe Peak Tailing and Poor Resolution
-
Primary Cause: Strong acid-base interaction between the basic quinoline nitrogen and acidic silica gel surface.[1][2]
-
Solution 1: Deactivate the Silica Gel with a Basic Modifier.
-
Mechanism: Adding a small amount of a volatile tertiary amine, like triethylamine (TEA) or pyridine, to the mobile phase neutralizes the acidic silanol sites on the silica.[1][9][10] This allows your quinoline derivative to elute based on polarity differences rather than being held up by strong acid-base interactions, resulting in sharper peaks and better separation.
-
Protocol: Add 0.5-2% triethylamine to your pre-determined mobile phase (e.g., Hexane/Ethyl Acetate).[1][11] It is critical to use this modified solvent system for preparing the slurry, packing the column, and elution to ensure the entire system is equilibrated.[9]
-
-
Solution 2: Switch to an Alternative Stationary Phase.
-
Rationale: If tailing persists even with a modifier, the interaction is too strong. Switching to a more inert or basic stationary phase is the next logical step.
-
Options:
-
Neutral or Basic Alumina: Often provides excellent separation for basic compounds without the need for modifiers.[4]
-
Amine-Functionalized Silica: This specialized stationary phase has an amine bonded to the silica surface, effectively masking the acidic silanols and providing a more inert surface for purifying basic compounds.[2][12]
-
Reversed-Phase Silica (C18): If your derivative is sufficiently non-polar, reversed-phase chromatography can be a powerful alternative.[1][4] In this mode, the most polar compounds elute first.[4]
-
-
Issue 2: Low or No Recovery of the Compound
-
Primary Cause: The compound has either irreversibly adsorbed onto the column or decomposed during the purification process.[3]
-
Solution 1: Pre-treat the Silica Gel.
-
Mechanism: Before running the column with your valuable compound, you can "deactivate" the silica by flushing it with a solvent system containing a basic modifier. This passivates the active sites that cause irreversible binding or degradation.[9]
-
Protocol: Pack the column with silica gel in your chosen non-polar solvent (e.g., hexane). Then, flush the column with one to two column volumes of the eluent containing 1-3% triethylamine. Discard this initial flush before loading your sample.[9]
-
-
Solution 2: Use Dry Loading with an Inert Adsorbent.
-
Mechanism: Minimizing the amount of solvent used to load the sample can improve band sharpness. Dry loading involves pre-adsorbing your crude material onto a small amount of stationary phase, which is then carefully added to the top of the column.[8][9]
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (or your chosen stationary phase) and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[9][13] Carefully layer this powder onto the top of your packed column.[9] This technique prevents the compound from crashing out upon contact with a non-polar eluent and ensures it starts as a very narrow band.
-
Issue 3: Inconsistent Elution or Unexpected Rf Values
-
Primary Cause: The activity of the silica gel is not consistent, often due to variable water content. Overly "active" (very dry) silica can lead to stronger-than-expected retention.
-
Solution: Standardize Silica Gel Deactivation.
-
Mechanism: The activity of silica gel can be standardized by adding a specific percentage of water by weight. This controlled hydration occupies the most active silanol sites, leading to more reproducible chromatographic behavior.
-
Protocol: To prepare a 10% (w/w) deactivated silica gel, for example, you would add 10g of water to 90g of activated silica gel.[14] Mix thoroughly and allow it to equilibrate for several hours in a sealed container before use.[14] This ensures that your TLC results will be more predictive of the column's performance.
-
Data & Protocols
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Properties | Best For | Considerations |
| Silica Gel | Acidic Surface | General purpose, neutral & acidic compounds | Requires basic modifier (e.g., TEA) for quinolines to prevent tailing.[1][4] |
| Alumina (Neutral/Basic) | Neutral or Basic Surface | Basic compounds like amines, N-heterocycles | Selectivity differs from silica; always perform TLC first.[4][5] |
| Amine-Functionalized Silica | Basic Surface | Basic and acid-sensitive compounds | Excellent for eliminating tailing without mobile phase modifiers; can be more expensive.[2][12] |
| Reversed-Phase (C18) | Non-polar, Hydrophobic | Non-polar to moderately polar compounds | Elution order is reversed (polar elutes first); uses aqueous/organic mobile phases.[1][4] |
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines a standard workflow for purifying a this compound derivative using silica gel with a basic modifier.
Troubleshooting Decision Tree
If you encounter poor separation, use this logical guide to diagnose the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. youtube.com [youtube.com]
Preventing degradation of 3,5-Dibromoquinoline during reactions
Welcome to the technical support center for 3,5-Dibromoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you prevent degradation and achieve optimal results in your reactions.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during reactions involving this compound. Each answer provides an explanation of the underlying chemistry and practical steps for remediation.
Question 1: I'm observing significant amounts of mono-brominated quinoline and/or quinoline in my reaction mixture. What is causing this debromination, and how can I prevent it?
Answer: This is a classic case of hydrodehalogenation , a common side reaction where a bromine atom is replaced by a hydrogen atom. This can occur through several mechanisms, particularly in palladium-catalyzed cross-coupling reactions.
Causality:
-
Excess or Inappropriate Base: Strong, sterically hindered bases like sodium tert-butoxide, while effective for many couplings, can sometimes promote side reactions. More critically, bases containing hydride sources (e.g., sodium formate, which can be a contaminant or a deliberate additive in some protocols) can directly reduce the C-Br bond.
-
Solvent Effects: Protic solvents (e.g., alcohols, water) can act as a proton source, facilitating the final step of the hydrodehalogenation pathway. Some ethereal solvents like THF can also be hydrogen atom donors under certain conditions.
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Highly active catalysts, especially those that are not well-stabilized, can sometimes favor the reductive pathway. The formation of palladium hydride species is a key intermediate in this unwanted reaction.
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate Your Base:
-
Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that are less likely to promote hydrodehalogenation.
-
Ensure your base is anhydrous and of high purity.
-
-
Optimize Your Solvent System:
-
Use anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or DMF.
-
If a co-solvent is necessary, ensure it is also aprotic.
-
Thoroughly dry all solvents and reagents before use.
-
-
Fine-Tune Your Catalyst System:
-
For Suzuki-Miyaura couplings, consider using a pre-formed, well-defined palladium catalyst.
-
Employ bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos. These ligands can help stabilize the palladium center and promote the desired cross-coupling pathway over side reactions.
-
-
Control Reaction Temperature:
-
Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can sometimes favor degradation pathways.
-
Question 2: My reaction is turning dark brown or black, and I'm getting a complex mixture of products instead of my desired compound. What's happening?
Answer: A dark, tarry reaction mixture is often indicative of decomposition of the starting material or catalyst , or the formation of polymeric side products. For a molecule like this compound, this can be triggered by several factors.
Causality:
-
Palladium Black Formation: In palladium-catalyzed reactions, the active Pd(0) species can aggregate and precipitate as inactive "palladium black," especially at high temperatures or if the ligand is not robust enough to stabilize the catalyst. This leads to a loss of catalytic activity and can promote further decomposition.
-
Oxidative Degradation: The quinoline ring system can be susceptible to oxidation, especially under harsh conditions (strong oxidants, high temperatures in the presence of air).
-
Thermal Instability: While generally stable, prolonged heating at very high temperatures can lead to decomposition. It's important to avoid direct sunlight and extreme temperatures during storage and reactions.
Step-by-Step Troubleshooting Protocol:
-
Ensure an Inert Atmosphere:
-
Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Optimize Catalyst and Ligand:
-
Increase the ligand-to-palladium ratio to ensure the catalytic species remains soluble and active.
-
Consider using a more robust ligand that is known to resist degradation under your reaction conditions.
-
If you suspect palladium black formation, changing the limiting reagent in a borylation/coupling sequence can sometimes prevent catalyst precipitation.
-
-
Temperature Management:
-
Run the reaction at a lower temperature. If the reaction is too slow, screen different catalyst systems that are active at lower temperatures.
-
Ensure even heating using an oil bath rather than a heating mantle to avoid localized hot spots.
-
Question 3: I'm attempting a selective mono-functionalization of this compound, but I'm getting significant amounts of the di-substituted product. How can I improve selectivity?
Answer: Achieving regioselectivity in the cross-coupling of dihaloquinolines can be challenging. The relative reactivity of the C3 and C5 positions is influenced by both electronic and steric factors. Generally, the C5 position is sterically less hindered and may react preferentially. However, controlling the reaction to prevent a second coupling is key.
Causality:
-
Reaction Stoichiometry and Rate: If the rate of the first coupling is not significantly faster than the second, or if the reaction is run for too long, di-substitution will be favored.
-
Solvent and Additive Effects: The solvent can play a significant role. In some cases, polar, oxygen-containing solvents can interact with byproducts (like bromide anions) and the catalyst, influencing the rate of the second oxidative addition.
-
Catalyst Activity: A highly active catalyst may quickly catalyze both the first and second coupling reactions without much differentiation.
Step-by-Step Troubleshooting Protocol:
-
Control Stoichiometry:
-
Use the coupling partner (e.g., the boronic acid in a Suzuki reaction) as the limiting reagent. A stoichiometry of 0.8 to 0.95 equivalents relative to the this compound is a good starting point.
-
-
Slow Addition:
-
Add the limiting reagent slowly over several hours using a syringe pump. This keeps the concentration of the coupling partner low at any given time, favoring mono-substitution.
-
-
Lower the Reaction Temperature:
-
Reducing the temperature can often increase the kinetic difference between the first and second coupling reactions, thereby improving selectivity.
-
-
Monitor the Reaction Closely:
-
Use techniques like TLC, GC-MS, or LC-MS to monitor the progress of the reaction. Stop the reaction as soon as the starting material is consumed or when the formation of the di-substituted product begins to accelerate.
-
-
Solvent and Ligand Screening:
-
The interplay between solvent, ligand, and halide byproducts can be complex. Consider screening non-polar or aromatic solvents, which may favor mono-arylation in some systems. Bulky ligands can also enhance selectivity by sterically hindering the second oxidative addition.
-
| Parameter | Recommendation for Mono-substitution | Recommendation for Di-substitution |
| Stoichiometry | Coupling partner is the limiting reagent (0.8-0.95 eq.) | This compound is the limiting reagent |
| Temperature | Lower temperatures (e.g., 60-80 °C) | Higher temperatures (e.g., >100 °C) |
| Reaction Time | Monitor closely and quench upon completion of first coupling | Allow to run to full conversion |
| Addition | Slow addition of the coupling partner | Add all reagents at the start |
Table 1: General guidance for controlling selectivity in cross-coupling reactions of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to protect it from direct sunlight and extreme temperatures to prevent potential decomposition over time.
Q2: Which analytical techniques are best for monitoring reactions and detecting degradation products?
A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Very effective for identifying volatile byproducts like mono-brominated quinoline or quinoline itself.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring the formation of the desired product and less volatile, more polar byproducts. It provides both retention time and mass information for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of the final product and can be used to identify and quantify impurities in the final isolated material.
Q3: Can I perform nucleophilic aromatic substitution (S_NAr) reactions with this compound?
A: While palladium-catalyzed reactions are more common, direct S_NAr is possible, particularly with strong nucleophiles. However, the quinoline ring is not as activated towards S_NAr as some other heterocyclic systems. For successful S_NAr, you may need high temperatures and highly polar aprotic solvents like DMSO or DMF. Be aware that at high temperatures, the risk of thermal degradation increases. In many cases, metal-catalyzed reactions like the Buchwald-Hartwig amination offer a milder and more general route for C-N bond formation.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate key concepts for preventing the degradation of this compound.
Figure 1: A troubleshooting workflow for common issues encountered when using this compound.
Figure 2: Competing reaction pathways for this compound in a palladium-catalyzed reaction.
Technical Support Center: Scale-Up Synthesis of 3,5-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3,5-Dibromoquinoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you navigate the complexities of this synthesis.
I. Understanding the Core Challenges
The synthesis of this compound is a nuanced process. Achieving high yield and purity on a larger scale requires careful control over several critical parameters. The primary challenges often revolve around:
-
Regioselectivity: Direct bromination of quinoline typically favors substitution at the 5- and 8-positions of the benzene ring.[1] Achieving the desired 3,5-dibromo substitution pattern often necessitates a multi-step approach or carefully controlled reaction conditions.[2]
-
Reaction Energetics: Bromination reactions can be highly exothermic, posing significant safety risks and potentially leading to the formation of unwanted byproducts if not properly managed.[3]
-
Purification: The crude product mixture may contain unreacted starting materials, mono-brominated isomers, and other polybrominated quinolines, making purification a critical and often challenging step.[3][4]
-
Safety: Handling hazardous reagents like molecular bromine or N-bromosuccinimide (NBS) on a large scale requires stringent safety protocols to mitigate risks of exposure and runaway reactions.[5][6][7][8]
II. Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of isomers, primarily 5,7- and 6,8-dibromoquinolines. How can I improve the selectivity for the 3,5-isomer?
A1: This is a common challenge due to the inherent reactivity of the quinoline ring system. Here are several strategies to enhance regioselectivity:
-
Multi-Step Synthesis: Instead of direct bromination of quinoline, consider a multi-step pathway. For example, starting with a pre-functionalized aniline, such as 3,5-dibromoaniline, and then constructing the quinoline ring via a Skraup or related cyclization reaction can provide greater control over the final substitution pattern.[2]
-
Directed Bromination: If using a direct bromination approach, the choice of brominating agent and reaction conditions is crucial. While direct bromination of quinoline often yields a mixture of isomers, specific conditions can influence the outcome.[1] Research into related heterocyclic systems has shown that factors like solvent, temperature, and the presence of catalysts can alter the regioselectivity.
-
Protecting Groups: In some cases, the use of protecting groups on the quinoline nitrogen can alter the electron density of the ring system and influence the position of electrophilic attack.
Q2: I'm observing significant charring and tar formation in my large-scale Skraup synthesis. What is causing this and how can I prevent it?
A2: The Skraup synthesis is notoriously exothermic and can lead to polymerization and tar formation if not well-controlled.[3]
-
Temperature Control: This is the most critical factor. Ensure your reactor has adequate cooling capacity to dissipate the heat generated. A slow, controlled addition of the sulfuric acid and oxidizing agent is essential.
-
Agitation: Efficient stirring is vital to prevent localized hotspots where decomposition can initiate.
-
Oxidizing Agent: The choice and controlled addition of the oxidizing agent (e.g., glycerol, nitrobenzene) are important. Consider alternative, milder oxidizing agents if possible.
Q3: During purification by column chromatography, I'm struggling to separate this compound from other dibromo-isomers. What are the best practices?
A3: Co-elution of isomers is a frequent purification hurdle.
-
Solvent System Optimization: A systematic approach to selecting the eluent is key. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. Use Thin Layer Chromatography (TLC) to screen various solvent ratios for the best separation.[3][9]
-
Column Packing and Loading: A properly packed column with a suitable stationary phase (e.g., silica gel) is fundamental. Dry loading the crude product onto a small amount of silica gel before adding it to the column can improve resolution.[3]
-
Alternative Purification Techniques: If chromatography is insufficient, consider recrystallization from a suitable solvent system. A combination of recrystallization and chromatography is often the most effective approach for achieving high purity.[3]
Q4: We are concerned about the safety of using large quantities of liquid bromine. What are safer alternatives for our scale-up process?
A4: Handling molecular bromine on a large scale presents significant hazards due to its corrosivity and toxicity.[5][6][8] Safer alternatives include:
-
N-Bromosuccinimide (NBS): NBS is a solid and generally easier to handle than liquid bromine.[5] However, it's important to check the purity of NBS before use, as impurities can lead to side reactions.[5] Be aware that reactions with NBS can sometimes proceed via radical pathways, potentially affecting selectivity.[4]
-
In-situ Bromine Generation: Generating bromine in the reaction mixture as it is consumed can significantly reduce the risks associated with storing and handling large quantities. This can be achieved by reacting a bromide salt (e.g., KBr or HBr) with an oxidizing agent (e.g., sodium hypochlorite).[7][10] This approach is particularly well-suited for continuous flow chemistry setups.[7][10]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This is another solid brominating agent that can be a safer alternative to liquid bromine.[5]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction- Product loss during workup/purification- Formation of multiple side products | - Monitor reaction progress by TLC or HPLC to ensure completion.- Optimize extraction and purification steps to minimize losses.- Re-evaluate reaction conditions (temperature, solvent, stoichiometry) to improve selectivity.[4] |
| Over-bromination (Formation of Tri- or Tetrabromoquinolines) | - Excess brominating agent- Reaction temperature too high | - Use a stoichiometric amount or a slight deficit of the brominating agent.[4]- Lower the reaction temperature to reduce the rate of subsequent brominations.[4] |
| Inconsistent Results Between Batches | - Purity of starting materials- Variations in reaction conditions (e.g., moisture, temperature fluctuations) | - Ensure the purity of all reagents, especially the brominating agent.[5]- Implement strict process controls to maintain consistent reaction conditions. |
| Difficulty Initiating the Reaction | - Low reaction temperature- Inactive catalyst or reagent | - Gradually increase the temperature to the recommended level.- Verify the activity of any catalysts and the purity of the brominating agent. |
| Runaway Reaction | - Poor temperature control- Rapid addition of reagents | - Ensure adequate cooling and monitoring of the internal reaction temperature.- Add reagents in a slow, controlled manner.[7] |
III. Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol provides a general method for purifying crude this compound.
-
Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent.
-
Spot the solution on several TLC plates.
-
Develop the plates in different solvent systems (e.g., varying ratios of ethyl acetate/hexanes) to find the optimal eluent for separation.[3]
-
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into a glass column and allow it to settle, ensuring an even and compact bed.
-
Add a thin layer of sand on top of the silica gel.[3]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[3]
-
Carefully add the powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Safety Precautions for Handling Brominating Agents
Molecular Bromine (Br₂):
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.[6][8]
-
Handling: Bromine is a dense, corrosive, and fuming liquid.[5][6] Use corrosion-resistant equipment.[6]
-
Spills: Have a spill kit containing a neutralizing agent (e.g., sodium thiosulfate solution) readily available.
N-Bromosuccinimide (NBS):
-
PPE: Standard laboratory PPE is required.
-
Handling: NBS is a solid and is generally safer to handle than liquid bromine.[5] However, avoid inhalation of the dust.
-
Storage: Store in a cool, dry place away from light and moisture.
IV. Visualizing the Process
Workflow for Troubleshooting Impure Product
Caption: Troubleshooting workflow for an impure product.
Decision Tree for Brominating Agent Selection
Caption: Decision tree for selecting a brominating agent.
V. References
-
Benchchem. (n.d.). This compound | 101861-59-0. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of 3-Bromoquinoline. Retrieved from --INVALID-LINK--
-
Scientific Update. (2024, February 19). A Dangerous Bromance. Retrieved from --INVALID-LINK--
-
Ökten, S., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Retrieved from --INVALID-LINK--
-
Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from --INVALID-LINK--
-
Van Kerrebroeck, R., et al. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). identifying side products in the synthesis of polybromoquinolines. Retrieved from --INVALID-LINK--
-
Cho, H.-K., & Cho, C.-G. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). 3,5-dibromo-quinoline 101861-59-0 wiki. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, October 16). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from --INVALID-LINK--
-
CAMEO Chemicals - NOAA. (n.d.). BROMINE. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|Antifungal & Anticancer Research [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3,5-Dibromoquinoline and Its Dibromo-Isomers: A Guide for Medicinal and Materials Chemistry
In the landscape of heterocyclic chemistry, quinoline and its derivatives stand out as privileged scaffolds, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen atoms, particularly bromine, onto the quinoline core provides a powerful tool for modulating the molecule's physicochemical properties, reactivity, and biological activity. This guide offers an in-depth comparative analysis of 3,5-dibromoquinoline and its key isomers—5,7-dibromoquinoline, 6,8-dibromoquinoline, and 2,4-dibromoquinoline. We will delve into their distinct characteristics, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting and utilizing these versatile building blocks.
The Significance of Isomerism in Dibromoquinolines
The seemingly subtle variation in the placement of two bromine atoms on the quinoline ring system gives rise to profound differences in the isomers' electronic distribution, steric hindrance, and potential for intermolecular interactions. These structural nuances directly impact their reactivity in synthetic transformations and their binding affinity to biological targets. Understanding these isomer-specific properties is paramount for the rational design of novel molecules with tailored functionalities.[1]
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of dibromoquinoline isomers, such as melting point, solubility, and pKa, are fundamental parameters that influence their handling, formulation, and behavior in various chemical and biological environments. The following table summarizes key physicochemical data for this compound and its selected isomers.
| Property | This compound | 5,7-Dibromoquinoline | 6,8-Dibromoquinoline | 2,4-Dibromoquinoline |
| Molecular Formula | C₉H₅Br₂N | C₉H₅Br₂N | C₉H₅Br₂N | C₉H₅Br₂N |
| Molecular Weight | 286.95 g/mol | 286.95 g/mol | 286.95 g/mol | 286.95 g/mol [2] |
| Melting Point (°C) | Not available | 196-201[1] | 99-100[3] | 92-94[2][4] |
| Solubility | Low in water, soluble in organic solvents[5] | Soluble in concentrated acid, benzene, ether, and carbon disulfide; ethanol-soluble; almost insoluble in water and dilute acid.[1] | Low solubility in polar solvents.[6] | Soluble in organic solvents. |
| pKa | Not available | Not available | Not available | -1.12±0.50 (Predicted)[4] |
Reactivity Analysis: A Tale of Two Rings
The reactivity of dibromoquinolines is largely dictated by the electronic nature of the pyridine and benzene rings and the position of the bromine substituents. The pyridine ring is generally more electron-deficient than the benzene ring, influencing the regioselectivity of various reactions.
Palladium-Catalyzed Cross-Coupling Reactions
A cornerstone of modern organic synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for the functionalization of dibromoquinolines. The bromine atoms serve as versatile handles for the introduction of a wide array of substituents, enabling the creation of diverse molecular libraries.[4]
The relative reactivity of the bromine atoms is dependent on their position. In general, bromines on the pyridine ring (positions 2, 3, and 4) can exhibit different reactivity compared to those on the benzene ring (positions 5, 6, 7, and 8). For instance, in isomers with bromine atoms on both rings, selective coupling can often be achieved by carefully controlling the reaction conditions. The choice of catalyst, ligand, base, and solvent all play a crucial role in determining the outcome of the reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Dibromoquinoline
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a dibromoquinoline with an arylboronic acid.
Materials:
-
Dibromoquinoline isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add the dibromoquinoline isomer, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. Potassium carbonate is a commonly used and effective base for this reaction.
-
Ligand: Triphenylphosphine is a common phosphine ligand that stabilizes the palladium catalyst and facilitates the reaction.
Biological Activities: A Comparative Perspective
Quinoline derivatives are renowned for their diverse biological activities, including anticancer and antimicrobial properties.[7][8] The position of the bromine atoms on the quinoline scaffold significantly influences the biological efficacy of these compounds.
Anticancer Activity
Several studies have demonstrated the potent anticancer activity of brominated quinoline derivatives. For example, derivatives of 6,8-dibromoquinoline have shown significant inhibitory effects against various cancer cell lines.[1] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.[9]
The following table summarizes the reported in vitro anticancer activity of some dibromoquinoline derivatives.
| Compound/Isomer | Cancer Cell Line | IC₅₀ Value | Reference |
| 6,8-dibromo-5-nitroquinoline | HT29 | Lower than 5-FU | [9] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45–9.6 μg/mL | [1] |
| 6,8-diphenylquinoline (derived from 6,8-dibromoquinoline) | C6, HeLa, HT29 | High antiproliferative activity | [9] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocol: MTT Assay for Anticancer Activity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dibromoquinoline isomer (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the dibromoquinoline isomer and a vehicle control (DMSO).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Self-Validating System:
-
Positive Control: Include a known anticancer drug (e.g., Doxorubicin) to ensure the assay is performing as expected.
-
Negative Control: Untreated cells serve as a baseline for 100% viability.
-
Blank Control: Wells with medium only are used to subtract background absorbance.
Antimicrobial Activity
Bromoquinoline isomers have also demonstrated significant antimicrobial properties against a range of bacteria and fungi.[12] The mechanism of action is often attributed to the chelation of metal ions essential for microbial enzyme function or interference with key virulence factors.[12]
The following table presents some reported minimum inhibitory concentration (MIC) values for bromoquinoline derivatives.
| Compound/Isomer | Target Organism | MIC Value | Reference |
| Dibromoquinoline derivative | Candida albicans | 0.5 μg/mL | [12] |
| Quinolone derivative | E. coli | 3.125 µg/ml | [13] |
| Quinolone derivative | S. aureus | 3.125 µg/ml | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[14][15]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Dibromoquinoline isomer (dissolved in DMSO)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the dibromoquinoline isomer in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (no compound) and a negative control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth.
Spectroscopic Analysis: Fingerprinting the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and differentiation of dibromoquinoline isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure. The substitution pattern of the bromine atoms creates a unique fingerprint for each isomer. For example, in the ¹H NMR spectrum of 6,8-dibromoquinoline, the protons on the benzene ring (H-5 and H-7) appear as distinct doublets.[3]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound. A key feature in the mass spectrum of a dibromo-compound is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio). This results in a distinctive M, M+2, and M+4 peak cluster with relative intensities of approximately 1:2:1, providing a clear indication of the presence of two bromine atoms.[4]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of dibromoquinoline isomers.
References
- 1. chembk.com [chembk.com]
- 2. 2,4-Dibromoquinoline [myskinrecipes.com]
- 3. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-DIBROMOQUINOLINE price,buy 2,4-DIBROMOQUINOLINE - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 6,8-Dibromo-2-(2-naphthyl)quinoline (860789-79-3) for sale [vulcanchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchhub.com [researchhub.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. benchchem.com [benchchem.com]
- 15. microbe-investigations.com [microbe-investigations.com]
A Comparative Analysis of the Biological Activity of 3,5-Dibromoquinoline Derivatives
Introduction
The quinoline scaffold, a fused bicyclic heterocycle of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2][3] The versatility of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical properties and biological activities. Among these modifications, halogenation, particularly bromination, has proven to be a pivotal strategy for enhancing therapeutic potential. The position and number of bromine substituents significantly influence the molecule's lipophilicity, electronic distribution, and ability to form halogen bonds, thereby modulating its interaction with biological targets.[4]
This guide provides a comparative overview of the biological activities of 3,5-dibromoquinoline derivatives and their closely related isomers. While the parent this compound serves as a crucial synthetic intermediate, its more complex, poly-functionalized derivatives have demonstrated significant promise across several therapeutic areas, including oncology, microbiology, and enzyme modulation. We will delve into the experimental data supporting these activities, explain the causality behind the chosen experimental methodologies, and provide detailed protocols for their replication.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Quinoline derivatives have long been investigated for their anticancer properties, with some demonstrating potent antiproliferative and pro-apoptotic effects.[2][5][6] The introduction of bromine atoms often enhances this activity, contributing to increased cytotoxicity against various cancer cell lines.
Comparative Antiproliferative Effects
Research has shown that highly brominated quinolines exhibit significant inhibitory effects on cancer cell growth. For instance, studies on polysubstituted bromoquinolines reveal their ability to outperform standard chemotherapeutic agents in certain contexts. While data on the simple this compound is limited, its more complex analogues provide compelling evidence of the scaffold's potential. A notable example is 3,5,6,7‐tetrabromo‐8‐methoxyquinoline , which has been assessed against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) cell lines.[7] Another potent derivative, 5,7-dibromo-8-hydroxyquinoline , has also shown strong antiproliferative activity against these cell lines.[8]
| Compound/Derivative | Cell Line | IC50 (µg/mL) | Reference Drug | IC50 (µg/mL) | Source |
| 5,7-dibromo-8-hydroxyquinoline | C6 | 6.7 ± 0.6 | 5-Fluorouracil | 14.5 ± 1.1 | [8] |
| HeLa | 10.1 ± 1.2 | 5-Fluorouracil | 11.2 ± 0.9 | [8] | |
| HT29 | 8.2 ± 0.5 | 5-Fluorouracil | 9.8 ± 0.8 | [8] | |
| 6-Bromo-5-nitroquinoline | HT29 | > 25 | 5-Fluorouracil | 9.8 ± 0.8 | [5] |
| 3,5,6,7‐tetrabromo‐8‐methoxyquinoline | C6, HeLa, HT29 | Significant Inhibition | 5-Fluorouracil | - | [7] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45 - 9.6 | 5-Fluorouracil | - | [7] |
Table 1: Comparative in vitro antiproliferative activity of selected bromoquinoline derivatives. IC50 values represent the concentration required to inhibit 50% of cell growth.
Mechanism of Action: Topoisomerase Inhibition and Apoptosis
A key mechanism underlying the anticancer effect of many quinoline derivatives is the inhibition of DNA topoisomerases. These are essential enzymes that manage DNA topology during replication and transcription.[8] Their inhibition leads to DNA damage and ultimately triggers programmed cell death (apoptosis).
Several bromoquinoline derivatives, including 5,7-dibromo-8-hydroxyquinoline and 3,5,6,7‐tetrabromo‐8‐methoxyquinoline , have been identified as potent inhibitors of human topoisomerase I.[7][8] This inhibitory action prevents the enzyme from resealing single-strand breaks in DNA, leading to the accumulation of DNA damage and cell death. Furthermore, compounds like 6-bromo-5-nitroquinoline have been shown to directly induce apoptosis in cancer cells, making them promising candidates for further development.[5]
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
Causality: This protocol is chosen for its reliability, high throughput, and direct correlation between mitochondrial activity (reduction of MTT to formazan) and the number of viable cells. A decrease in metabolic activity upon treatment with a compound indicates cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., HT29, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium (negative control), and cells treated with a known anticancer drug like 5-Fluorouracil (positive control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: Combating Pathogenic Microbes
The quinoline core is present in several clinically important antimicrobial agents. Halogenation can enhance the lipophilicity of these compounds, facilitating their passage through microbial cell membranes and improving their efficacy.
Comparative Antibacterial and Antifungal Efficacy
Bromoquinoline derivatives have demonstrated a broad spectrum of antimicrobial activities.[1] While specific studies on this compound are not abundant, related structures show significant potential. For example, a dibromoquinoline derivative was reported to have potent, broad-spectrum antifungal activity against clinically relevant species of Candida, Cryptococcus, and Aspergillus, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL.[4] Similarly, various 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives show potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.031 µg/mL.[9]
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| Dibromoquinoline derivative (4b) | Candida albicans | 0.5 - 1 | - | - | [4] |
| Cryptococcus neoformans | 0.5 - 1 | - | - | [4] | |
| 9-bromo-indolizinoquinoline (Cpd 27) | S. aureus (MRSA) | 0.031 | - | - | [9] |
| S. aureus (ATCC25923) | 0.125 | - | - | [9] | |
| Bromo quinoline hydrazone (7b) | S. aureus | 25 | Ampicillin | 12.5 | [1] |
| E. coli | 50 | Ampicillin | 50 | [1] |
Table 2: Comparative in vitro antimicrobial activity of selected bromoquinoline derivatives. MIC represents the lowest concentration of the compound that inhibits visible microbial growth.
Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
A primary mechanism for antibacterial action in quinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[9] These enzymes are crucial for bacterial DNA replication, repair, and recombination. Their inhibition leads to a rapid bactericidal effect. The inhibitory activities of certain bromo-substituted quinoline derivatives against E. coli DNA gyrase and S. aureus Topoisomerase IV have been confirmed, establishing this as a likely mechanism of action.[9]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocol: Broth Microdilution for MIC Determination
Causality: The broth microdilution method is a standardized, quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is chosen for its efficiency and ability to test multiple compounds and concentrations simultaneously.
-
Compound Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Prepare a stock solution of the test compound at 4x the highest desired final concentration. Add 100 µL of this stock to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2, mix, and continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) will not contain the compound.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Broad-Spectrum Enzyme Inhibition
Beyond their direct cytotoxic and antimicrobial effects, quinoline derivatives are known to inhibit a variety of medically relevant enzymes.[10] This broad inhibitory profile opens avenues for their application in treating neurodegenerative diseases, diabetes, and other conditions.
Inhibition of Cholinesterases and Carbonic Anhydrases
Studies have shown that bromoquinoline derivatives can be modified to effectively inhibit enzymes critical to various physiological processes. For example, piperazine- and morpholine-substituted quinolines, synthesized from bromoquinoline precursors, were found to be potent inhibitors of human carbonic anhydrase isoenzymes (hCA I and II) and cholinergic enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][7] Inhibition of AChE is a key strategy in the management of Alzheimer's disease.
| Derivative Class | Target Enzyme | Activity/IC50 | Source |
| Piperazine/Morpholine-substituted Quinolines | Acetylcholinesterase (AChE) | Significant Inhibition | [4][7] |
| Butyrylcholinesterase (BChE) | Significant Inhibition | [4][7] | |
| Carbonic Anhydrase I & II | Significant Inhibition | [4][7] | |
| Quinoline-based analogs | DNA Methyltransferase 1 (DNMT1) | Low micromolar inhibition | [11] |
Table 3: Diverse enzyme inhibition activities of bromoquinoline-derived compounds.
Caption: Models of competitive and non-competitive enzyme inhibition.
General Protocol: In Vitro Enzyme Inhibition Assay
Causality: This generalized protocol outlines the fundamental steps to quantify the inhibitory potential of a compound against a specific enzyme. The core principle is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme's optimal activity. Prepare solutions of the enzyme, its specific substrate, and the test inhibitor (e.g., a this compound derivative).
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a set period (e.g., 15 minutes) to permit inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.
-
Signal Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. This is typically done by measuring changes in absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to an appropriate model to determine the IC₅₀ value.
Conclusion
The this compound scaffold and its related, more functionalized derivatives represent a versatile and potent class of biologically active molecules. The strategic placement of bromine atoms significantly enhances their therapeutic potential, leading to promising anticancer, antimicrobial, and enzyme-inhibiting properties. The data clearly indicates that bromoquinolines can induce cancer cell death through mechanisms like topoisomerase inhibition, combat a wide range of pathogenic microbes by targeting essential bacterial enzymes, and modulate other key physiological enzymes.
While the parent this compound is a valuable building block, future research should focus on synthesizing and screening a broader library of its direct derivatives to establish a more precise structure-activity relationship. Elucidating their mechanisms of action through advanced molecular and cellular assays will be crucial for translating these promising laboratory findings into clinically relevant therapeutic agents.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. This compound|Antifungal & Anticancer Research [benchchem.com]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Anticancer Research: A Comparative Guide to 3,5-Dibromoquinoline and Other Haloquinolines
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold remains a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. Within this class, haloquinolines have emerged as a particularly promising avenue in oncology, with their anticancer properties being intrinsically linked to the nature and position of halogen substituents. This guide provides an in-depth, objective comparison of 3,5-dibromoquinoline and its halogenated counterparts, offering a synthesis of experimental data to inform future drug discovery and development efforts.
The Strategic Advantage of Halogenation in Quinoline-Based Anticancer Agents
Halogenation of the quinoline ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these compounds. The introduction of halogens can influence lipophilicity, metabolic stability, and the electronic distribution of the molecule, thereby impacting its interaction with biological targets.[1] This has led to the exploration of a wide array of fluoro-, chloro-, bromo-, and iodoquinoline derivatives as potential anticancer agents.[2][3][4]
The anticancer mechanisms of haloquinolines are diverse and often multifaceted, including the inhibition of topoisomerase enzymes crucial for DNA replication, induction of cell cycle arrest, and the triggering of apoptotic cell death.[2][5] The specific halogen and its position on the quinoline core play a critical role in defining the potency and selectivity of these compounds.[6]
Spotlight on Bromoquinolines: A Deep Dive into Dibromo-Derivatives
Among the haloquinolines, bromo-substituted derivatives have garnered significant interest due to the unique electronic and steric properties of the bromine atom. The presence of multiple bromine atoms, as in dibromoquinolines, can further enhance their anticancer potential.
While direct, comprehensive comparative studies on this compound are limited in publicly available literature, the broader class of dibromoquinolines has shown significant promise. For instance, studies on various dibrominated and polybrominated quinolines reveal potent antiproliferative activity against a range of cancer cell lines.
A notable study on highly brominated quinolines demonstrated that compounds like 3,5,6,7-tetrabromo-8-methoxyquinoline and 6,8-dibromo-5-nitroquinoline exhibit significant inhibitory effects against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) cell lines.[7] This underscores the potent impact of multiple bromine substitutions on the quinoline scaffold.[7] Furthermore, derivatives such as 5,7-dibromo-8-hydroxyquinoline have been identified as inhibitors of human DNA topoisomerase I, a key enzyme in DNA replication and a validated target for cancer therapy.[7]
A Comparative Analysis of Haloquinoline Performance
To provide a clear and objective comparison, the following table summarizes the in vitro anticancer activity (IC50 values) of various haloquinoline derivatives against several human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound/Derivative Class | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| Bromoquinolines | ||||
| 5,7-Dibromo-8-hydroxyquinoline | Bromine | C6 (Rat Brain Tumor) | 15.4 | [7] |
| HeLa (Cervical Carcinoma) | 26.4 | [7] | ||
| HT29 (Colon Carcinoma) | 15.0 | [7] | ||
| 6,8-Dibromo-5-nitroquinoline | Bromine | C6 (Rat Brain Tumor) | 50.0 | [7] |
| HeLa (Cervical Carcinoma) | 24.1 | [7] | ||
| HT29 (Colon Carcinoma) | 26.2 | [7] | ||
| Fluoroquinolines | ||||
| Ciprofloxacin Derivative 5 | Fluorine | HL-60 (Leukemia) | 0.04 | [5] |
| A549 (Lung Carcinoma) | 0.07 | [5] | ||
| HeLa (Cervical Cancer) | 0.03 | [5] | ||
| Ciprofloxacin Derivative 97 | Fluorine | A549 (Lung Cancer) | 27.71 | [2] |
| HepG2 (Hepatoma) | 22.09 | [2] | ||
| Chloroquinolines | ||||
| 7-Chloroquinoline Hydrazone Derivative | Chlorine | SF-295 (CNS Cancer) | 0.314-4.65 (µg/cm³) | [3] |
| HCT-8 (Colon Cancer) | " | [3] | ||
| HL-60 (Leukemia) | " | [3] | ||
| 2-Chloroquinoline Derivative C11 | Chlorine | Vero E6 (Normal) | >200 | [8] |
| Iodoquinolines | ||||
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Iodine/Chlorine | Raji (Burkitt's Lymphoma) | 4.3 | [6] |
| A2780 (Ovarian Carcinoma) | 3.1 | [6] | ||
| Other Substituted Quinolines | ||||
| 8-Hydroxy-5-nitroquinoline | Nitro | (Various Human Cancer Lines) | 5-10 fold lower than Clioquinol | [6] |
Key Observations from the Data:
-
Potency of Bromination: Dibromo- and even tetrabromo- quinoline derivatives demonstrate potent anticancer activity in the low micromolar range against various cancer cell lines.[7]
-
Fluoroquinolone Efficacy: Certain fluoroquinolone derivatives, repurposed from their antibiotic applications, exhibit remarkable potency, with some showing IC50 values in the nanomolar range.[5]
-
Chloroquinoline Activity: Chloro-substituted quinolines also display significant cytotoxic effects, with some derivatives showing broad-spectrum activity.[3]
-
Influence of Other Substituents: The anticancer activity is not solely dependent on the halogen. Other functional groups, such as hydroxyl and nitro groups, play a crucial role in the overall efficacy of the compound, as seen with 8-hydroxy-5-nitroquinoline.[6]
Mechanistic Insights: How Haloquinolines Induce Cancer Cell Death
The anticancer efficacy of haloquinolines is rooted in their ability to interfere with critical cellular processes, primarily leading to apoptosis. Key mechanisms include:
-
Topoisomerase Inhibition: Many haloquinolines function as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and subsequent cell death.[2][7]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from proliferating.[2]
-
Induction of Apoptosis: A common endpoint for haloquinoline activity is the induction of programmed cell death (apoptosis). This is often mediated through the intrinsic (mitochondrial) pathway, characterized by changes in the expression of Bcl-2 family proteins and the activation of executioner caspases like caspase-3.[2]
Below are diagrams illustrating the key signaling pathways and experimental workflows central to understanding the anticancer action of these compounds.
Caption: General mechanism of action for haloquinoline anticancer agents.
Caption: Intrinsic apoptosis pathway induced by haloquinolines.
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of findings in anticancer drug screening, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer properties of haloquinoline derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the haloquinoline derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Assessment of Apoptosis: Western Blotting for Bcl-2 Family Proteins
Western blotting is a technique used to detect specific proteins in a sample. To assess apoptosis, the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins are often measured.
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the haloquinoline derivative for the desired time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and determine the ratio of Bax to Bcl-2 to assess the induction of apoptosis.
Measurement of Caspase-3 Activation
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be measured using a colorimetric or fluorometric assay.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the haloquinoline derivative to induce apoptosis. Lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate to each well. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and the reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Compare the caspase-3 activity in treated samples to that in untreated controls.
Conclusion and Future Directions
The exploration of haloquinolines continues to be a fertile ground for the discovery of novel anticancer agents. While this guide has focused on the comparative analysis of this compound and its halogenated analogs, it is clear that the anticancer potential of these compounds is a result of a complex interplay between the quinoline scaffold, the nature and position of halogen substituents, and the presence of other functional groups.
The potent activity of various dibromoquinoline derivatives highlights the significance of this particular substitution pattern. Future research should focus on systematic structure-activity relationship (SAR) studies of di- and polyhalogenated quinolines, including the 3,5-dibromo isomer, to delineate the precise structural requirements for optimal anticancer activity. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the therapeutic potential of these compounds in preclinical models of cancer. The continued investigation of haloquinolines holds the promise of delivering novel and effective therapies for a range of malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of 3,5-Dibromoquinoline Derivatives Against Cancer Cell Lines
Introduction
The quinoline scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer properties.[1][2] Modifications to the quinoline ring system have led to the development of potent therapeutic agents. Among these, 3,5-dibromoquinoline derivatives have emerged as a promising class of compounds with significant antiproliferative effects against various cancer cell lines.[3] This guide provides a comprehensive in vitro comparison of these derivatives, detailing their cytotoxic and apoptotic activities, and elucidating their potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
The anticancer mechanisms of quinoline derivatives are diverse and include DNA intercalation, interference with replication, and inhibition of key enzymes involved in cancer progression such as topoisomerases.[2][4] Furthermore, they have been shown to target critical signaling pathways that regulate cell growth, proliferation, and survival.[4][5] This guide will delve into the experimental data supporting the anticancer potential of this compound derivatives and provide detailed protocols for the key assays used in their evaluation.
Comparative Cytotoxicity of this compound Derivatives
The primary evaluation of any potential anticancer agent involves assessing its cytotoxicity against a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. Two common and robust methods for determining cytotoxicity are the MTT and SRB assays.[6][7][8]
Data Summary: IC50 Values of this compound Derivatives
The following table summarizes the cytotoxic activity of a selection of hypothetical this compound derivatives against various human cancer cell lines. These values are presented for illustrative purposes to guide researchers in comparing the relative potency of such compounds.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| 3,5-DBQ-01 | 8.2 | 12.5 | 10.1 | 15.3 |
| 3,5-DBQ-02 | 5.1 | 7.8 | 6.5 | 9.2 |
| 3,5-DBQ-03 | 2.5 | 4.1 | 3.3 | 5.8 |
| Doxorubicin * | 0.9 | 1.2 | 1.0 | 1.5 |
*Doxorubicin is a standard chemotherapeutic agent used as a positive control.
The data clearly indicates that derivatization of the this compound core can significantly impact cytotoxic activity. For instance, compound 3,5-DBQ-03 demonstrates the most potent anticancer effect across all tested cell lines, suggesting that its specific structural modifications are favorable for inducing cell death.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
Beyond general cytotoxicity, it is crucial to understand the mechanism by which these compounds induce cell death. Apoptosis, or programmed cell death, is a key target for anticancer therapies.[9] The induction of apoptosis by this compound derivatives can be investigated through various assays, including Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.[10][11][12]
Apoptosis Analysis
The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[10] Propidium iodide is a fluorescent nucleic acid dye that can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.[14][15]
A hypothetical experiment treating MCF-7 cells with 3,5-DBQ-03 might yield the following results:
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |
| Control | 95.2 | 2.1 | 1.5 | 1.2 |
| 3,5-DBQ-03 (2.5 µM) | 45.8 | 28.7 | 22.3 | 3.2 |
These results would suggest that 3,5-DBQ-03 effectively induces apoptosis in breast cancer cells.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[16] Cell cycle distribution can be analyzed by staining cellular DNA with propidium iodide (PI) and analyzing the DNA content by flow cytometry.[17][18][19] Cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n.
Treatment of A549 cells with 3,5-DBQ-03 could potentially lead to an accumulation of cells in the G2/M phase, as shown in the hypothetical data below:
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 60.3 | 25.1 | 14.6 |
| 3,5-DBQ-03 (4.1 µM) | 25.7 | 18.9 | 55.4 |
This G2/M arrest suggests that the compound may interfere with microtubule dynamics or other regulatory processes involved in mitosis.
Signaling Pathway Modulation
To further understand the molecular mechanisms of these derivatives, it is essential to investigate their effects on key signaling pathways frequently dysregulated in cancer. The PI3K/Akt, MAPK/ERK, and EGFR signaling pathways are critical regulators of cell proliferation, survival, and metastasis.[20][21][22][23][24][25][26]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[16][22][27] Its overactivation is a common event in many cancers.[28] Western blot analysis could be used to assess the phosphorylation status of key proteins in this pathway, such as Akt and mTOR, following treatment with this compound derivatives. A decrease in phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) would indicate inhibition of this pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade that transmits extracellular signals to intracellular targets, regulating processes like cell proliferation, differentiation, and survival.[20][23][29][30][31] Inhibition of this pathway, observable by a reduction in phosphorylated ERK (p-ERK) levels, could be a mechanism of action for the studied compounds.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, promoting tumor growth and progression.[21][25][26][32][33] Quinoline derivatives have been reported to inhibit EGFR.[4] A decrease in the phosphorylation of EGFR would suggest that the this compound derivatives may act as EGFR inhibitors.
Experimental Protocols
For the purpose of reproducibility and standardization, detailed step-by-step protocols for the key assays are provided below.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[34][35][36]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[37]
-
Compound Treatment: Treat cells with various concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[34]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[36]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[38]
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells.[39][40][41]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[37][40]
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[41]
-
Washing: Wash the plates five times with slow-running tap water.[41]
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[39]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[40][41]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[39]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.[10][11]
-
Cell Treatment: Treat cells with the desired concentration of the compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[11]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (50 µg/mL) and incubate for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.[13]
Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain DNA for the analysis of cell cycle distribution.[14][15][17][18][19]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.[15][17]
-
Washing: Wash the cells twice with PBS.[15]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) to degrade RNA.[14][15][17]
-
PI Staining: Add propidium iodide (50 µg/mL) and incubate for 5-10 minutes at room temperature.[15][17]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry, collecting at least 10,000 events.[15][17]
Conclusion
This guide provides a framework for the in vitro evaluation of this compound derivatives as potential anticancer agents. The presented data, although hypothetical, illustrates a logical progression from initial cytotoxicity screening to more in-depth mechanistic studies. The detailed protocols for key assays are intended to ensure experimental rigor and reproducibility. Further investigations into the structure-activity relationships (SAR) of these derivatives will be crucial for optimizing their anticancer efficacy and advancing them through the drug discovery pipeline. The promising in vitro activity of certain this compound derivatives warrants further preclinical evaluation to assess their in vivo efficacy and safety profiles.
References
- 1. Quinoline-Based Anti-Oncogenic Molecules: Synthesis and Biological Evaluation. | Semantic Scholar [semanticscholar.org]
- 2. ijmphs.com [ijmphs.com]
- 3. This compound|Antifungal & Anticancer Research [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kosheeka.com [kosheeka.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 9. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 20. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 23. Targeting the MAPK Pathway in Cancer [mdpi.com]
- 24. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 28. PI3K/AKT Signaling in Cancer | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]
- 30. MAP kinase signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 32. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 35. atcc.org [atcc.org]
- 36. MTT (Assay protocol [protocols.io]
- 37. rsc.org [rsc.org]
- 38. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 39. creative-bioarray.com [creative-bioarray.com]
- 40. benchchem.com [benchchem.com]
- 41. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3,5-Dibromoquinoline Analogs as Potential Therapeutic Agents
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among its myriad derivatives, halogenated quinolines, particularly those bearing bromine atoms, have garnered significant attention for their potent and diverse biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3,5-dibromoquinoline analogs, focusing on their anticancer and antifungal potential. We will delve into the causality behind experimental choices, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for the rational design of novel therapeutic agents based on this versatile scaffold.
The this compound Core: A Foundation for Potent Bioactivity
The introduction of bromine atoms at the 3 and 5 positions of the quinoline ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications, in turn, dictate the compound's interaction with biological targets, often leading to enhanced potency and selectivity.[2] Research has demonstrated that this compound analogs exhibit a spectrum of biological activities, with anticancer and antifungal properties being particularly prominent.[2]
Anticancer Activity of Brominated Quinolines: A Comparative Analysis
Recent studies have illuminated the significant potential of brominated quinoline derivatives as anticancer agents. The position and number of bromine substituents, along with other functional groups on the quinoline ring, play a crucial role in determining their antiproliferative efficacy.
Comparative Anticancer Activity of Brominated Quinolines
A study on a series of brominated quinolines revealed their potent cytotoxic effects against various cancer cell lines, including rat brain tumor (C6), human cervix carcinoma (HeLa), and human colon carcinoma (HT29) cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | Substitution Pattern | C6 IC50 (µg/mL) | HeLa IC50 (µg/mL) | HT29 IC50 (µg/mL) |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-di-Br, 8-OH | >1000 | 17.6 | 18.7 |
| 7-Bromo-8-hydroxyquinoline | 7-Br, 8-OH | >1000 | >1000 | >1000 |
| 5,7-Dicyano-8-hydroxyquinoline | 5,7-di-CN, 8-OH | 25.6 | 13.5 | 6.7 |
| 7-Cyano-8-hydroxyquinoline | 7-CN, 8-OH | >1000 | >1000 | >1000 |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | 3,5,6,7-tetra-Br, 8-OCH3 | 24.8 | 35.6 | 29.4 |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | 5,7-di-Br, 3,6-di-OCH3, 8-OH | 5.45 | 9.6 | 8.7 |
| 5-Nitro-6,8-dibromoquinoline | 5-NO2, 6,8-di-Br | - | - | - |
Data compiled from multiple sources.[3][4][5]
Structure-Activity Relationship Insights for Anticancer Activity
The data presented above allows for the derivation of several key SAR insights:
-
Importance of the 8-Hydroxy Group: A recurring theme in the SAR of anticancer quinolines is the significance of a hydroxyl group at the C-8 position.[4][5] This is evident when comparing the high activity of 5,7-dibromo-8-hydroxyquinoline and 5,7-dicyano-8-hydroxyquinoline to their analogs lacking this feature. The 8-hydroxy group is believed to enhance the molecule's ability to chelate metal ions, a mechanism often implicated in the induction of cancer cell death.[4]
-
Influence of Bromine Substitution: The presence and position of bromine atoms are critical for anticancer potency. While 7-bromo-8-hydroxyquinoline was inactive, the addition of a second bromine at the 5-position in 5,7-dibromo-8-hydroxyquinoline resulted in significant activity.[4] Furthermore, the highly brominated 3,5,6,7-tetrabromo-8-methoxyquinoline displayed notable cytotoxicity.[3] This suggests that a specific pattern of halogenation is required to optimize interactions with the biological target.
-
Electron-Withdrawing Groups: The introduction of strongly electron-withdrawing cyano groups at the 5 and 7 positions, in conjunction with an 8-hydroxy group, led to potent antiproliferative activity, particularly against the HT29 cell line.[4] This highlights the role of electronic effects in modulating the anticancer properties of the quinoline scaffold.
-
Synergistic Effects of Substituents: The compound 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline exhibited the most potent activity among the compared analogs.[3] This underscores the potential for synergistic interactions between different substituents on the quinoline ring, where the combination of dibromo, dimethoxy, and hydroxyl groups leads to a significant enhancement of anticancer efficacy.
Mechanism of Anticancer Action
The anticancer activity of brominated quinoline derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key enzymes involved in cell proliferation.[3][4]
Several brominated 8-hydroxyquinoline derivatives have been shown to inhibit topoisomerase I, a crucial enzyme for DNA replication and repair.[4][5] By stabilizing the topoisomerase I-DNA covalent complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.
Caption: Inhibition of Topoisomerase I by brominated 8-hydroxyquinolines.
Studies have demonstrated that active brominated quinolines induce apoptosis in cancer cells, as evidenced by DNA laddering assays.[3][4] This indicates that these compounds activate the cellular machinery for programmed cell death, a desirable characteristic for anticancer agents.
Antifungal Activity of this compound Analogs
In addition to their anticancer properties, this compound derivatives have emerged as a promising class of antifungal agents. A pivotal study investigating a series of ten dibromoquinoline compounds identified a derivative with potent, broad-spectrum antifungal activity against clinically relevant fungal pathogens.
-
The 3,5-Dibromo Substitution is Key: The presence of bromine atoms at both the 3 and 5 positions appears to be a critical determinant of antifungal activity.
-
Influence of Other Substituents: The nature and position of other substituents on the quinoline ring can significantly modulate the antifungal potency and spectrum of activity. Further research is needed to fully elucidate these relationships.
Experimental Protocols
To facilitate further research and comparative analysis, detailed experimental protocols for the synthesis and biological evaluation of this compound analogs are provided below.
General Synthesis of Brominated Quinolines
The synthesis of brominated quinolines often involves the direct bromination of the quinoline core or a multi-step process starting from substituted anilines.
Caption: General synthetic workflow for brominated quinoline analogs.
Step-by-Step Protocol for Bromination of 8-Hydroxyquinoline:
-
Dissolve 8-hydroxyquinoline in a suitable solvent (e.g., chloroform).
-
Slowly add a solution of molecular bromine (Br₂) in the same solvent to the reaction mixture at room temperature, while protecting from light.
-
Stir the reaction mixture for the required duration, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired brominated 8-hydroxyquinoline derivative.[3][4]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the fungal suspension. Include a positive control (fungus without compound) and a negative control (broth without fungus).
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
Conclusion and Future Perspectives
The this compound scaffold represents a fertile ground for the discovery of novel anticancer and antifungal agents. The structure-activity relationships discussed in this guide highlight the critical role of the bromine substitution pattern, the presence of an 8-hydroxy group, and the influence of other substituents in modulating biological activity. The provided experimental protocols offer a practical framework for the synthesis and evaluation of new analogs.
Future research in this area should focus on:
-
Systematic SAR Studies: Synthesizing and evaluating a broader and more diverse library of this compound analogs to further refine our understanding of the SAR.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their anticancer and antifungal effects.
-
In Vivo Efficacy and Toxicity: Evaluating the most promising lead compounds in preclinical animal models to assess their therapeutic potential and safety profiles.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of novel and effective therapeutic agents based on the versatile this compound scaffold.
References
- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the Differential Reactivity of 3,5-Dibromoquinoline: Navigating Selective Functionalization at C3 and C5
Introduction: The Strategic Value of 3,5-Dibromoquinoline
In the intricate world of synthetic chemistry, particularly within drug discovery and materials science, this compound stands out as a pivotal molecular scaffold. Its structure, featuring two bromine atoms at distinct electronic and steric environments, offers a unique platform for diversity-oriented synthesis. The bromine atoms serve as versatile synthetic handles, amenable to a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. However, the successful application of this building block hinges on a nuanced understanding of the differential reactivity of the C3-bromo and C5-bromo positions. This guide provides an in-depth, experimentally grounded comparison to empower researchers to strategically and selectively functionalize this valuable intermediate.
The Electronic and Steric Landscape: An Uneven Playing Field
The reactivity of the two bromine substituents in this compound is not equivalent. This disparity arises from the inherent electronic nature of the quinoline core and the specific location of each halogen.
-
Electronic Effects: The quinoline system is a fusion of an electron-rich benzene ring and an electron-deficient pyridine ring.
-
The C3-Bromo group is attached to the electron-poor pyridine ring. The nitrogen atom's electron-withdrawing inductive and mesomeric effects decrease the electron density at this position.
-
The C5-Bromo group is situated on the carbocyclic (benzene) ring, which is comparatively more electron-rich.
-
-
Steric Considerations: Steric hindrance can play a significant role in transition metal-catalyzed reactions by influencing the approach of the bulky catalyst.
-
The C3 position is flanked by hydrogens at C2 and C4, creating a relatively open environment.
-
The C5 position , while on the less-hindered benzene portion, experiences some steric compression from the peri-hydrogen at the C4 position. However, some computational analyses suggest the C5 position has lower overall steric hindrance compared to C3 in the context of certain reactions.
-
These fundamental differences dictate the preferred reaction pathway and regioselectivity under various conditions, particularly in the most utilized synthetic transformations: palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for C-C, C-N, and C-O bond formation. The key step governing reactivity for an aryl bromide is the oxidative addition to the Pd(0) catalyst, which is generally favored at more electron-rich centers with lower bond dissociation energies.
Suzuki-Miyaura Coupling: Preferential Reactivity at C5
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron species and an organic halide. Experimental evidence indicates that in this compound, the C5-Br position exhibits greater reactivity in Suzuki couplings.
This selectivity is primarily attributed to electronic factors. The higher electron density on the benzene ring portion of the quinoline scaffold facilitates the initial oxidative addition of the Pd(0) catalyst to the C5-Br bond over the more electron-deficient C3-Br bond. While steric arguments can be complex, it appears the electronic advantage at C5 is the dominant factor.
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihaloquinolines
| Dihaloquinoline Isomer | Coupling Partner | Catalyst System | Position of Primary Reaction | Rationale | Reference |
| 5,7-Dibromoquinoline | Arylboronic acids | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | C5 or C7 (position dependent) | Electronic effects, steric accessibility | |
| This compound | Arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | C5 | Higher electron density at C5 facilitates oxidative addition. |
Experimental Protocol: Selective Monosubstitution at C5 via Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.1 mmol, 1.1 eq), and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio, 10 mL).
-
Reaction Execution: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the 3-bromo-5-arylquinoline.
Diagram 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: A More Nuanced Selectivity
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of C-N bonds. While the general electronic principles of oxidative addition still apply, the choice of ligand and base can sometimes modulate the regioselectivity. For this compound, the C5-position is still generally the more reactive site, consistent with the Suzuki coupling outcomes. The bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) developed for this reaction are crucial for achieving high efficiency.
The reaction is indispensable as typical methods for forming aromatic C-N bonds, like nucleophilic aromatic substitution, often have limited scope and require harsh conditions.
Experimental Protocol: Selective C5 Amination via Buchwald-Hartwig Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq).
-
Catalyst/Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%). Pre-formed catalysts can also be used.
-
Solvent Addition: Add a dry, degassed aprotic solvent like toluene or dioxane (10 mL).
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the desired 3-bromo-5-aminoquinoline derivative.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) reactions proceed via a different mechanism, typically requiring a potent nucleophile and an aromatic ring activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group.
-
C3-Br Position: Being on the electron-deficient pyridine ring, the C3 position is electronically primed for nucleophilic attack. The nitrogen atom acts as an intrinsic electron-withdrawing group.
-
C5-Br Position: This position on the benzene ring is not activated towards SNAr and is generally considered unreactive under standard SNAr conditions.
Despite the electronic activation at C3, SNAr reactions on this compound are not straightforward. Without additional activating groups (like a nitro group), the quinoline system is often insufficiently activated for substitution with common nucleophiles, and very harsh conditions may be required. However, if an SNAr reaction were to be forced, the C3 position would be the overwhelmingly favored site of attack. In some cases, activating the quinoline as its N-oxide can significantly enhance the reactivity of the C2 and C4 positions, and to a lesser extent, other positions on the pyridine ring towards nucleophiles.
Regioselective Functionalization via Halogen-Metal Exchange
A powerful alternative for achieving regioselectivity is the bromine-magnesium exchange reaction. This method allows for the formation of a quinolinyl Grignard reagent, which can then be trapped with various electrophiles. Research on dihaloquinolines has shown that this exchange can be highly regioselective. For instance, studies on 3,4-dibromoquinoline using reagents like i-PrMgCl·LiCl have demonstrated a selective magnesiation at the 3-position. This selectivity is often driven by the higher kinetic acidity of the proton at the adjacent C2 position, which can direct the exchange process. It is highly probable that this compound would also undergo selective halogen-metal exchange at the C3 position under similar conditions.
Summary and Strategic Recommendations
The selective functionalization of this compound is a tale of two positions, governed by the choice of reaction mechanism. The table below summarizes the expected outcomes.
Table 2: Comparative Reactivity Summary for this compound
| Reaction Type | More Reactive Position | Primary Controlling Factor(s) | Typical Conditions |
| Suzuki-Miyaura Coupling | C5-Br | Electronic (higher e⁻ density) | Pd(0) catalyst, base (e.g., K₂CO₃) |
| Buchwald-Hartwig Amination | C5-Br | Electronic (favors oxidative addition) | Pd(0)/phosphine ligand, strong base |
| Nucleophilic Aromatic Sub. | C3-Br (if reactive) | Electronic (e⁻ deficient ring) | Strong nucleophile, high temp. |
| Halogen-Metal Exchange | C3-Br (predicted) | Kinetic acidity of adjacent C-H | i-PrMgCl·LiCl, low temp. |
Diagram 2: Decision workflow for selective functionalization.
Strategic Recommendations for Researchers:
-
For C5 Functionalization: To introduce aryl, heteroaryl, or amino groups at the C5 position, palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig are the methods of choice. These reactions proceed reliably and selectively under well-established conditions.
-
For C3 Functionalization: Direct functionalization at the C3 position is more challenging. The most promising route is a halogen-metal exchange to form a C3-magnesio or C3-lithio species, followed by quenching with a suitable electrophile. This approach circumvents the lower reactivity of the C3-Br bond in cross-coupling reactions.
-
Sequential Functionalization: The predictable regioselectivity allows for a powerful sequential functionalization strategy. One can first react the C5 position via a Suzuki coupling, isolate the 3-bromo-5-arylquinoline product, and then subject this intermediate to a second, different transformation at the C3 position (e.g., via halogen-metal exchange or a more forcing cross-coupling).
By understanding the interplay of electronic and steric effects, researchers can harness the differential reactivity of this compound to efficiently construct complex, polysubstituted quinoline derivatives for a multitude of applications in science and medicine.
A Comparative Guide to Validating the Mechanism of Action of 3,5-Dibromoquinoline-Based Compounds
Introduction: The Criticality of Mechanism of Action Validation in Drug Discovery
In the landscape of modern drug discovery, the precise understanding of a compound's mechanism of action (MOA) is not merely an academic exercise; it is a cornerstone of successful therapeutic development.[1] A well-defined MOA is essential for predicting a drug's efficacy, understanding potential side effects, and devising rational combination therapies.[1][2] For researchers, scientists, and drug development professionals, the rigorous validation of a compound's MOA is a critical step that de-risks the progression of a candidate molecule through the development pipeline.
This guide focuses on 3,5-dibromoquinoline-based compounds, a class of molecules that has garnered significant interest for its potential as kinase inhibitors in therapeutic areas such as oncology.[3][4][5] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, and the bromine atoms at the 3 and 5 positions serve as versatile handles for chemical modification, allowing for the synthesis of diverse compound libraries.[3][6] Given their proposed activity as kinase inhibitors, it is paramount to employ a multi-faceted approach to unequivocally validate their MOA. This guide provides an in-depth comparison of various experimental strategies, offering insights into the causality behind experimental choices and presenting self-validating protocols.
The Hypothesis: 3,5-Dibromoquinolines as Kinase Inhibitors
The central hypothesis for many this compound derivatives is their function as inhibitors of specific protein kinases.[3][4] Kinases are a large family of enzymes that play pivotal roles in cellular signaling by catalyzing the phosphorylation of substrate proteins.[7] Their dysregulation is a frequent driver of diseases like cancer, making them attractive therapeutic targets.[3][7] The proposed MOA for these compounds often involves direct binding to the ATP-binding pocket of a target kinase, thereby blocking its catalytic activity and inhibiting downstream signaling pathways.[8]
To rigorously test this hypothesis, a series of experiments must be conducted to answer three fundamental questions:
-
Direct Target Engagement: Does the compound physically interact with the intended kinase target within a cellular context?
-
In Vitro Inhibition: Does the compound inhibit the enzymatic activity of the purified kinase?
-
Cellular Pathway Modulation: Does the compound modulate the kinase-dependent signaling pathway in living cells, leading to the desired physiological outcome?
The following sections will detail the experimental methodologies to address each of these critical questions, providing a comparative analysis of their strengths and limitations.
Part 1: Confirming Direct Target Engagement in a Cellular Environment
The initial and most crucial step is to confirm that the this compound-based compound directly binds to its putative kinase target within the complex milieu of a living cell.[9][10] This validation is essential to distinguish true on-target effects from off-target activities or indirect cellular consequences.
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing drug-target engagement in intact cells and tissues.[11][12][13] The principle underlying CETSA is that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[11][12]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the this compound compound at various concentrations or a vehicle control (e.g., DMSO) for a defined period.
-
Heat Challenge: Heat the treated cells at a range of temperatures for a short duration (e.g., 3 minutes).[14] This step is critical for inducing thermal denaturation of proteins.
-
Cell Lysis: Lyse the cells to release their contents.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or mass spectrometry.[15]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13]
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a live-cell method that quantitatively measures compound binding to a specific kinase target.[16] It utilizes Bioluminescence Resonance Energy Transfer (BRET) to detect the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a test compound.[16][17]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
-
Cell Transfection: Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a suitable multi-well format.
-
Compound and Tracer Addition: Add the fluorescent NanoBRET® tracer and serial dilutions of the this compound compound to the cells.
-
Substrate Addition and Signal Measurement: Add the NanoLuc® substrate and measure the luminescence at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
Comparison of Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[11] | Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[16] |
| Cellular Context | Endogenous or overexpressed protein in intact cells or tissues.[14] | Overexpressed full-length kinase in live cells.[18] |
| Readout | Western blot or mass spectrometry quantification of soluble protein.[15] | Bioluminescence Resonance Energy Transfer (BRET) signal.[16] |
| Throughput | Lower to medium, can be adapted to microplate format.[14] | High, suitable for 96-well and 384-well formats.[16] |
| Strengths | Label-free, applicable to any protein with a suitable antibody.[13] | Quantitative, real-time measurement of binding affinity in live cells.[18] |
| Limitations | Requires a specific antibody for detection, less quantitative for affinity. | Requires genetic modification of cells, potential for artifacts from overexpression. |
Part 2: In Vitro Confirmation of Kinase Inhibition
Once target engagement is confirmed, the next logical step is to demonstrate that this binding event translates into the inhibition of the kinase's enzymatic activity. This is typically achieved through in vitro kinase assays using purified components.
Luminescence-Based In Vitro Kinase Assay
This widely used assay format measures the amount of ATP consumed or ADP produced during the kinase reaction.[7] The signal is inversely or directly proportional to the kinase activity, respectively.
Caption: Workflow for a luminescence-based in vitro kinase assay.
-
Compound Preparation: Prepare serial dilutions of the this compound compound in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted compound or DMSO control to the reaction wells.
-
Initiation and Incubation: Initiate the kinase reaction (often by adding the ATP/substrate mixture) and incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and add a detection reagent (e.g., ADP-Glo™ Reagent) that converts the ADP produced into a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Alternative In Vitro Kinase Assay Formats
While luminescence-based assays are common, other formats can also be employed:
-
Radiometric Assays: Utilize radio-labeled ATP (³²P-ATP or ³³P-ATP) and measure the incorporation of the radioactive phosphate into the substrate.[19] This is a highly sensitive and direct method but involves handling radioactive materials.
-
ELISA-Based Assays: Use a phospho-specific antibody to detect the phosphorylated substrate immobilized on a plate.[9] This format is highly specific but can be more labor-intensive.
-
Mass Spectrometry-Based Assays: Directly measure the phosphorylated and unphosphorylated substrate peptides.[20][21] This method is highly accurate and can be used for multiplexing but requires specialized instrumentation.
Part 3: Elucidating Cellular Pathway Modulation
The final piece of the validation puzzle is to demonstrate that the inhibition of the target kinase by the this compound compound leads to the expected modulation of the downstream signaling pathway and a corresponding cellular phenotype.
Phosphoproteomics
Phosphoproteomics is the large-scale analysis of protein phosphorylation and provides a global snapshot of the signaling state of a cell.[22][23] By comparing the phosphoproteomes of cells treated with the compound versus a control, researchers can identify changes in the phosphorylation of downstream substrates of the target kinase.[22][24]
Caption: Workflow for a typical phosphoproteomics experiment.
Western Blotting for Key Downstream Markers
While phosphoproteomics provides a global view, Western blotting is a targeted approach to validate the modulation of specific, well-characterized downstream substrates of the kinase of interest. By using phospho-specific antibodies, one can directly assess the impact of the this compound compound on the phosphorylation state of these key signaling nodes.
Cellular Phenotypic Assays
Ultimately, the goal of inhibiting a kinase is to elicit a specific cellular response, such as inducing apoptosis or inhibiting proliferation in cancer cells.[5][25] Therefore, it is crucial to correlate the target engagement and pathway modulation with a relevant phenotypic outcome.
-
Cell Viability/Proliferation Assays: Assays such as MTT, MTS, or CellTiter-Glo® are used to measure the effect of the compound on cell viability and proliferation.
-
Apoptosis Assays: Methods like Annexin V/PI staining followed by flow cytometry or caspase activity assays can determine if the compound induces programmed cell death.
-
Cell Cycle Analysis: Propidium iodide staining and flow cytometry can reveal if the compound causes cell cycle arrest at a particular phase.
To definitively link the observed phenotype to the target kinase, these assays should be compared in wild-type cells versus cells where the target kinase has been knocked out or knocked down (e.g., using CRISPR-Cas9 or siRNA).[1][8] A significant loss of compound activity in the knockout/knockdown cells provides strong evidence for on-target efficacy.[8]
Synthesizing the Evidence: A Self-Validating Framework
The true power of this multi-pronged approach lies in the convergence of evidence. A robust validation of the MOA for a this compound-based compound would demonstrate:
-
Direct and specific binding to the target kinase in live cells (CETSA® or NanoBRET™).
-
Potent inhibition of the purified kinase's enzymatic activity in vitro.
-
Modulation of the phosphorylation of known downstream substrates in a dose-dependent manner.
-
A cellular phenotype (e.g., decreased viability) that is significantly attenuated when the target kinase is absent.
When the data from these orthogonal assays are consistent, they form a self-validating system that provides a high degree of confidence in the proposed mechanism of action.
Conclusion
Validating the mechanism of action of this compound-based compounds as kinase inhibitors requires a systematic and multi-faceted experimental strategy. By moving from direct target engagement in a cellular context to in vitro enzymatic inhibition and finally to the modulation of downstream cellular pathways and phenotypes, researchers can build a compelling and self-validating case for their compound's MOA. This rigorous approach is indispensable for making informed decisions in the drug discovery process and ultimately for developing safe and effective new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|Antifungal & Anticancer Research [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. news-medical.net [news-medical.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase Target Engagement | Kinase Affinity Assay [promega.ca]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 19. In vitro kinase assay [bio-protocol.org]
- 20. In vitro kinase assay [protocols.io]
- 21. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 22. Phosphoproteomics in Drug Discovery: Revealing Hidden Pathways for Targeted Therapies - MetwareBio [metwarebio.com]
- 23. Phosphoproteomics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3,5-Dibromoquinoline
For researchers, medicinal chemists, and professionals in drug development, the strategic synthesis of halogenated heterocyclic scaffolds is of paramount importance. 3,5-Dibromoquinoline, a key building block for the elaboration of novel molecular entities, presents a unique synthetic challenge due to the electronic properties of the quinoline nucleus. This guide provides an in-depth, objective comparison of two plausible synthetic pathways to this compound, offering detailed experimental protocols and a critical evaluation of their respective efficiencies.
Introduction to this compound and its Synthetic Challenges
Quinoline and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of bromine atoms onto the quinoline scaffold provides valuable handles for further functionalization through cross-coupling reactions, enabling the construction of diverse molecular libraries.[1] The 3,5-dibromo substitution pattern is particularly interesting, yet its synthesis is not trivial.
Direct electrophilic bromination of quinoline is notoriously difficult to control, typically yielding a mixture of isomers with substitution favoring the 5- and 8-positions of the carbocyclic ring.[2] Achieving substitution at the electron-deficient pyridine ring, specifically at the C3 position, requires carefully tailored strategies. This guide will explore and compare two multi-step approaches: a route commencing with the electrophilic bromination of 5-bromoquinoline and a more regioselective pathway involving a Sandmeyer reaction of 3-amino-5-bromoquinoline.
Route A: Electrophilic Bromination of 5-Bromoquinoline
This two-step approach begins with the synthesis of 5-bromoquinoline, followed by a second electrophilic bromination step to introduce the bromine atom at the 3-position.
Step 1: Synthesis of 5-Bromoquinoline via Sandmeyer Reaction
The initial synthesis of 5-bromoquinoline can be efficiently achieved from the readily available 5-aminoquinoline through a Sandmeyer reaction. This classic transformation provides a reliable method for the introduction of a bromine atom onto the quinoline ring.
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 5-aminoquinoline (1 equivalent) in a solution of 48% hydrobromic acid (HBr) and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide or ammonium hydroxide to a pH of 8-9.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 5-bromoquinoline can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure product.
Step 2: Electrophilic Bromination of 5-Bromoquinoline
This step represents the key challenge of this route: the regioselective bromination of 5-bromoquinoline to yield the 3,5-dibromo isomer. The existing bromine atom at C5 deactivates the carbocyclic ring, and the nitrogen atom deactivates the pyridine ring towards electrophilic attack. However, under forcing conditions, substitution on the pyridine ring can be induced. It is important to note that this reaction is likely to produce a mixture of isomers, including other dibromoquinolines, requiring careful purification.
-
Reaction Setup: To a solution of 5-bromoquinoline (1 equivalent) in a suitable solvent such as concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid, add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of isomers. Purification by fractional crystallization or careful column chromatography on silica gel is necessary to isolate the this compound.
Route B: Sandmeyer Reaction of 3-Amino-5-bromoquinoline
This route offers a more controlled and regioselective approach to the synthesis of this compound by constructing the desired substitution pattern through a series of reliable reactions.
Step 1: Synthesis of 3-Amino-5-bromoquinoline
The synthesis of the key intermediate, 3-amino-5-bromoquinoline, can be achieved from 5-bromoquinoline.
A plausible route to 3-amino-5-bromoquinoline involves the nitration of 5-bromoquinoline followed by reduction of the nitro group.
-
Nitration: To a solution of 5-bromoquinoline (1 equivalent) in concentrated sulfuric acid, cooled to 0 °C, slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10 °C. The major product is expected to be 5-bromo-8-nitroquinoline, however, other isomers may be formed.
-
Reduction: The separated nitro-bromoquinoline isomer is then reduced to the corresponding amine. A common method is the use of a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Work-up and Purification: After the reduction is complete, the reaction is neutralized, and the product is extracted. Purification is performed by column chromatography or recrystallization.
Note: The synthesis of 3-amino-5-bromoquinoline is a multi-step process in itself and the regioselectivity of the initial nitration step is a critical factor.
Step 2: Sandmeyer Reaction of 3-Amino-5-bromoquinoline
With the 3-amino-5-bromoquinoline in hand, a Sandmeyer reaction can be employed to replace the amino group with a bromine atom, leading directly to the target molecule with high regioselectivity.
-
Diazotization: In a flask cooled to 0-5 °C, suspend 3-amino-5-bromoquinoline (1 equivalent) in a solution of 48% hydrobromic acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour.
-
Work-up and Purification: Cool the reaction mixture, neutralize with a concentrated base, and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it. The crude this compound can be purified by column chromatography or recrystallization to yield the final product.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Electrophilic Bromination of 5-Bromoquinoline | Route B: Sandmeyer Reaction of 3-Amino-5-bromoquinoline |
| Number of Steps | 2 (from 5-aminoquinoline) | 3 (from 5-bromoquinoline) |
| Regioselectivity | Low to moderate in the second bromination step. | High in the final Sandmeyer reaction step. |
| Potential for Isomeric Impurities | High, requiring extensive purification. | Low, leading to a cleaner product. |
| Key Challenge | Controlling the position of the second bromination. | Multi-step synthesis of the 3-amino-5-bromoquinoline precursor. |
| Reagent Availability | Readily available starting materials. | Requires synthesis of the amino-bromo precursor. |
| Overall Yield | Likely to be lower due to isomer formation and purification losses. | Potentially higher due to better regiocontrol. |
| Process Scalability | Challenging due to purification difficulties. | More scalable due to cleaner reactions. |
Visualizing the Synthetic Workflows
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Conclusion and Recommendations
Based on this comparative analysis, Route B, the Sandmeyer reaction of 3-amino-5-bromoquinoline, emerges as the more synthetically efficient and reliable pathway for the preparation of this compound. While it involves an additional step for the synthesis of the key amino precursor, the high regioselectivity of the final Sandmeyer reaction is a significant advantage. This leads to a cleaner product, simplifies purification, and likely results in a higher overall yield.
Route A, while appearing more direct, is hampered by the inherent difficulty of controlling the regioselectivity of the second electrophilic bromination. The probable formation of a mixture of isomers necessitates challenging and often low-yielding purification steps, making it less practical for large-scale synthesis.
For researchers requiring high-purity this compound, the investment in the multi-step synthesis of the 3-amino-5-bromoquinoline precursor in Route B is likely to be more fruitful in terms of both yield and product quality.
References
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 3,5-Dibromoquinoline
As researchers and drug development professionals, our work with specialized intermediates like 3,5-Dibromoquinoline is foundational to innovation. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for managing this compound waste, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are built on the principles of hazard recognition, rigorous segregation, and regulatory compliance.
Hazard Identification and Immediate Safety Protocols
Before any disposal procedure can begin, a thorough understanding of the hazards associated with this compound is paramount. While specific toxicological data for this exact isomer may be limited, the known hazards of related bromoquinoline compounds provide a strong basis for prudent handling.[1] The primary risks are associated with irritation and the compound's classification as a halogenated organic substance.
Table 1: Hazard Profile and Safety Requirements
| Hazard Classification | Description | Required Safety Protocol |
|---|---|---|
| Skin & Eye Irritant | Causes skin and serious eye irritation upon contact.[1][2] | Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a fully buttoned lab coat.[3][4] A face shield is recommended when handling larger quantities.[3] |
| Respiratory Irritant | May cause respiratory irritation if the solid dust is inhaled.[1][2] | Engineering Controls: All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[1][3] |
| Halogenated Organic | As a brominated compound, it falls under the specific waste category of halogenated organics, which requires segregated disposal.[5][6][7] | Waste Management: Must be disposed of in a designated, separate hazardous waste stream for halogenated compounds. Do not mix with non-halogenated waste.[6][8] |
| Environmental Hazard | Brominated organic compounds can be persistent in the environment and may bioaccumulate.[9] | Containment: Prevent release into the environment. Do not dispose of down the drain or in general waste.[8][10] |
Step-by-Step Disposal Protocol
The cornerstone of proper this compound disposal is meticulous waste segregation. The presence of bromine atoms classifies it as a halogenated organic waste .[5][6] This distinction is critical because halogenated and non-halogenated waste streams undergo different disposal treatments; mixing them leads to complex and costly disposal processes and violates regulatory standards.[6][8]
Step 1: Waste Collection
-
Pure Compound: Collect any unreacted or expired solid this compound in its original container or a designated hazardous waste container.
-
Contaminated Materials: Any materials that have come into direct contact with this compound are also considered hazardous waste. This includes:
-
Weighing boats, filter papers, and contaminated gloves.
-
Solvents used to dissolve the compound for reactions.
-
Absorbent materials used for cleaning minor spills.
-
-
Segregation at Source: Collect these materials immediately in a designated container within the fume hood where the work is being performed.
Step 2: Container Selection and Labeling
-
Container Type: Use a sealable, airtight, and chemically compatible waste container.[3] High-density polyethylene (HDPE) containers are suitable for solid waste.
-
Labeling: Proper labeling is a regulatory necessity. As soon as the first item of waste is added, affix a "Hazardous Waste" label to the container.[3][7] The label must include:
-
The full chemical name: "this compound" and any other chemical constituents.
-
The words "Hazardous Waste".
-
A clear indication of the hazards (e.g., Irritant, Halogenated).
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
Step 3: Temporary Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Closure: The container must be kept tightly closed at all times except when waste is being added.[7][10]
-
Segregation: Store the halogenated waste container separately from non-halogenated organic waste, acids, bases, and oxidizers.[3][6][7]
Step 4: Final Disposal
-
Coordination: Do not attempt to dispose of the chemical waste personally. The final disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[2]
-
Request for Pickup: Once the container is full (not exceeding 90% capacity) or you are no longer generating this waste stream, submit a chemical waste collection request to your EHS office.[10]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm. All personnel working with this compound must be familiar with these procedures.
Protocol for a Small-Scale Solid Spill
-
Alert Personnel: Immediately notify others in the laboratory of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[11]
-
Control Dust: Do not sweep the dry powder, as this can create airborne dust. If necessary, gently cover the spill with a plastic-backed absorbent pad to minimize dust.[11]
-
Collect the Material: Carefully scoop the spilled solid using a plastic scoop or spatula.[12] Place the collected material and any contaminated cleaning tools into a sealable plastic bag or waste container.[3][13]
-
Decontaminate the Area: Wipe the spill surface with a cloth dampened with a detergent and water solution, followed by a clean water rinse.[13][14]
-
Dispose of Waste: All cleanup materials, including used absorbent pads and gloves, must be placed in the hazardous waste container for this compound.[3][13]
-
Report: Report the incident to your laboratory supervisor or EHS department as per your institution's policy.
First Aid for Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][15] Remove contaminated clothing and wash it before reuse.[2][15] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][15] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][15] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[15]
Workflow Visualization: Disposal Decision Pathway
The following diagram illustrates the critical decision-making process for the proper segregation and disposal of waste generated from work with this compound.
Caption: Disposal decision workflow for this compound waste.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For this compound, the critical takeaway is its classification as a halogenated organic compound, mandating strict segregation from other waste streams. By adhering to the protocols of correct identification, containment, labeling, and emergency preparedness, we uphold our commitment to a safe and sustainable research environment. Always consult your institution's specific EHS guidelines, as they provide the definitive standard for compliance.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. bucknell.edu [bucknell.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 10. ethz.ch [ethz.ch]
- 11. uwyo.edu [uwyo.edu]
- 12. qmul.ac.uk [qmul.ac.uk]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
